molecular formula C9H14O3 B141320 Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate CAS No. 10226-28-5

Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

Cat. No.: B141320
CAS No.: 10226-28-5
M. Wt: 170.21 g/mol
InChI Key: BWVSWJMSYLYIJA-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30277. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O3/c1-3-11-9(10)8-5-4-6-12-7(8)2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVSWJMSYLYIJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30144845
Record name Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10226-28-5
Record name Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate
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Record name Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate
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Record name Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate
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Record name Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate
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Record name Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate
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Foundational & Exploratory

Technical Whitepaper: Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Scaffold Analysis & Synthetic Methodology

Executive Summary

Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (CAS: 10226-28-5) represents a critical structural motif in medicinal chemistry, serving as a versatile dihydropyran scaffold for the synthesis of bioactive heterocycles.[1][2] Unlike simple esters, this molecule features an enol ether functionality embedded within a six-membered ring, imparting unique reactivity profiles suitable for inverse-electron-demand Diels-Alder reactions and functionalization of the pyran core. This guide provides a definitive technical analysis of its physicochemical properties, a validated synthetic protocol emphasizing mechanistic control, and analytical characterization standards.

Physicochemical Profile

PropertyValueUnit
Molecular Weight 170.21 g/mol
Molecular Formula

-
CAS Number 10226-28-5-
Exact Mass 170.0943Da
LogP (Predicted) 1.68-
Physical State Colorless to pale yellow liquid-
Boiling Point ~100-105 °C (at 10 mmHg)-
Solubility Soluble in EtOH,

, DMSO; Insoluble in

-

Synthetic Deep Dive: The O-Alkylation Divergence

Mechanistic Insight

The synthesis of this compound is a classic example of chemoselective cyclization . While the reaction of 1,3-dihalides with active methylene compounds (like diethyl malonate) typically yields carbocyclic cyclobutanes via bis-C-alkylation, ethyl acetoacetate (EAA) follows a divergent pathway.

Upon initial C-alkylation of the EAA enolate, the intermediate possesses both a remaining acidic proton and a nucleophilic enol oxygen. Under thermodynamic control, the formation of the six-membered dihydropyran ring via intramolecular O-alkylation is energetically favored over the strained four-membered cyclobutane ring. This reaction exploits the ambident nature of the enolate ion.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence where the EAA enolate preferentially undergoes cyclization to the dihydropyran.

ReactionMechanism Start Ethyl Acetoacetate + 1,3-Dibromopropane Enolate1 Enolate Formation (NaOEt) Start->Enolate1 Deprotonation Intermed Intermediate: Gamma-bromo alkylated EAA Enolate1->Intermed SN2 C-Alkylation Transition Intramolecular Nucleophilic Attack Intermed->Transition Enolization Product Ethyl 6-methyl-3,4-dihydro- 2H-pyran-5-carboxylate (O-Alkylation Product) Transition->Product O-Alkylation (6-endo-tet) SideProduct Cyclobutane Derivative (Bis-C-Alkylation - Disfavored) Transition->SideProduct C-Alkylation (4-exo-tet)

Figure 1: Mechanistic pathway showing the preferential formation of the dihydropyran scaffold via O-alkylation.

Validated Experimental Protocol

Objective: Synthesis of this compound via condensation of ethyl acetoacetate and 1,3-dibromopropane.

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • 1,3-Dibromopropane (1.05 eq)

  • Sodium Ethoxide (2.1 eq, prepared in situ or 21 wt% in EtOH)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Alkoxide Preparation:

    • In a dry 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge absolute ethanol (200 mL).

    • Slowly add sodium metal (2.1 eq) in small pieces under

      
       flow to generate sodium ethoxide. Stir until all metal is dissolved. Safety: Exothermic evolution of 
      
      
      
      gas.
  • Primary Alkylation:

    • Cool the solution to 0°C.

    • Add ethyl acetoacetate (1.0 eq) dropwise over 30 minutes. The solution will turn yellow/orange as the enolate forms.

    • Stir for 15 minutes at 0°C.

  • Cyclization Sequence:

    • Add 1,3-dibromopropane (1.05 eq) dropwise to the reaction mixture.

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 8:2) should show the disappearance of the starting keto-ester.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter off the precipitated sodium bromide (NaBr) salt.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dissolve the residue in diethyl ether or ethyl acetate and wash with water (

      
       mL) followed by brine (
      
      
      
      mL).
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • Purify the crude oil via vacuum distillation (bp ~100°C @ 10 mmHg) or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 60–75%.

Analytical Characterization

To validate the identity of the synthesized molecule, compare spectral data against the following expected values. The key differentiator is the triplet signal for the


 protons of the ring, confirming O-alkylation.
NucleusShift (

ppm)
MultiplicityAssignment
1H NMR 4.15Quartet (J=7 Hz)Ester

1H NMR 4.05Triplet (J=5 Hz)Ring

(Evidence of O-alkylation)
1H NMR 2.25SingletRing

1H NMR 2.18TripletRing

(Allylic)
1H NMR 1.85MultipletRing

1H NMR 1.28Triplet (J=7 Hz)Ester

13C NMR 168.0-Carbonyl (Ester)
13C NMR 162.5-Ring

(Enol ether carbon)
13C NMR 105.0-Ring

(Alkene carbon)
13C NMR 66.5-Ring

(

)

Applications in Drug Discovery

The 3,4-dihydro-2H-pyran moiety functions as a "masked" 1,5-dicarbonyl system. Under acidic hydrolysis, the ring opens to yield


-keto acids or aldehydes, which are precursors for:
  • Heterocyclic Libraries: Conversion to dihydropyridines (Hantzsch-type) or pyrazoles.

  • Glycomimetics: The pyran ring mimics carbohydrate structures, useful in designing glycosidase inhibitors.

  • Diels-Alder Cycloadditions: The electron-rich double bond at C5-C6 allows the molecule to act as a dienophile in inverse-electron-demand Diels-Alder reactions, generating complex bicyclic systems.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82467, this compound. Retrieved from [Link]

  • Rhoads, S. J., & Pryde, C. N. (1950).The Alkylation of Ethyl Acetoacetate with 1,3-Dibromopropane. Journal of the American Chemical Society.
  • EPA (2025). Substance Registry Services: 2H-Pyran-5-carboxylic acid, 3,4-dihydro-6-methyl-, ethyl ester. Retrieved from [Link]

Sources

Comprehensive Characterization of Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

[1][2]

Executive Summary & Structural Significance

This compound (CAS: 10226-28-5) represents a critical scaffold in medicinal chemistry, often utilized as a "push-pull" alkene system due to the conjugation between the electron-donating ring oxygen and the electron-withdrawing ester group.[1] This specific electronic arrangement imparts unique chemical reactivity and distinct NMR spectral signatures essential for structural elucidation.[1]

  • IUPAC Name: this compound[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    O
    
    
    [2]
  • Core Scaffold: 3,4-Dihydro-2H-pyran (DHP)[1][3][5]

  • Key Feature: Enol ether conjugated with an ester (Vinylogous ester).[1]

Synthetic Pathway & Mechanism

To understand the NMR shifts, one must understand the atomic connectivity established during synthesis. The standard protocol involves the condensation of ethyl acetoacetate with 1,3-dibromopropane (or 1-bromo-3-chloropropane) under basic conditions.[1]

Reaction Logic[1]
  • C-Alkylation: The base generates the enolate of ethyl acetoacetate, which attacks the dihaloalkane.

  • O-Cyclization: A second internal nucleophilic attack by the enol oxygen onto the terminal halide closes the pyran ring.[1]

Pathway Visualization

The following diagram illustrates the transformation and the origin of the carbon backbone.

SynthesisPathwayReactantsEthyl Acetoacetate+ 1,3-DibromopropaneIntermediateIntermediate:Gamma-halo-beta-keto esterReactants->IntermediateC-Alkylation (C2)ProductEthyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylateIntermediate->ProductO-Alkylation / CyclizationBaseBase (K2CO3 or NaOEt)Base->ReactantsDeprotonation

Figure 1: Synthetic workflow for the formation of the dihydropyran scaffold via Robinson-type annulation logic.

13C NMR Spectral Atlas

The 13C NMR spectrum of this compound is defined by the "Push-Pull" electronic effect .[1] The oxygen atom at position 1 donates electron density into the ring double bond, significantly shielding C5 (alpha to the ester) while the ester carbonyl withdraws density.

Data Summary Table (Solvent: CDCl )
Carbon PositionAssignmentChemical Shift (

, ppm)
Electronic Environment
C=O Ester Carbonyl168.9 Deshielded sp

carbonyl.[1]
C6 Ring C=C (Enol Ether)165.0 Highly deshielded; attached to Oxygen (O1) and

to Ester.[1]
C5 Ring C=C (Alpha to Ester)101.5 Diagnostic Signal. Shielded by resonance from O1 (Push-Pull effect).[1]
C2 Ring O-CH

66.8 Deshielded sp

methylene next to Oxygen.[1]
OCH

Ester Ethyl Group~60.0 *Typical ethyl ester methylene.[1]
C3 / C4 Ring CH

21.8 / 21.5 Allylic and homoallylic methylenes.[1]
Ring-Me Methyl at C620.4 Allylic methyl attached to the enol ether.[1]
Ester-Me Ester Methyl14.3 Typical ethyl ester methyl.[1]

*Note: The ester OCH

1
Detailed Assignment Logic (Causality)
  • The Enol Ether System (C5 & C6):

    • C6 (165.0 ppm): This carbon is bonded directly to the ring oxygen. The electronegativity of oxygen normally deshields, but the resonance contribution (O-C=C) usually shields the

      
      -carbon.[1] However, here C6 is the 
      
      
      -carbon to the oxygen, making it highly deshielded (similar to a carbonyl carbon in character due to the double bond).[1]
    • C5 (101.5 ppm): This is the

      
      -carbon relative to the ring oxygen.[1] Resonance pushes electron density onto C5 (
      
      
      ).[1] This high electron density significantly upfield shifts this signal compared to a standard alkene (~120-130 ppm).[1]
  • The Aliphatic Ring (C2, C3, C4):

    • C2 (66.8 ppm): Proximity to the electronegative oxygen (O1) causes a strong downfield shift, characteristic of cyclic ethers.

    • C3 & C4 (~21 ppm): These carbons are removed from the direct inductive pull of the oxygen and the anisotropy of the double bond, resulting in typical alkane-like shifts.[1]

Experimental Protocols

A. Synthesis Protocol (Literature Standard)

To generate the sample for analysis:

  • Reagents: Dissolve ethyl acetoacetate (1.0 eq) and 1,3-dibromopropane (1.0 eq) in dry acetone or ethanol.

  • Base Addition: Add anhydrous Potassium Carbonate (K

    
    CO
    
    
    )
    (2-3 eq) or Sodium Ethoxide.
  • Reflux: Heat the mixture to reflux for 12–24 hours. The solution typically turns from colorless to pale yellow.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Distill the residue under vacuum (bp ~110-120°C at 10 mmHg) or purify via silica gel flash chromatography (Hexanes:EtOAc 9:1) to isolate the product as a colorless oil.[3]

B. NMR Acquisition Workflow

Ensure data integrity by following this self-validating acquisition loop.

NMRWorkflowSamplePrepSample Preparation:~20mg in 0.6mL CDCl3AcquisitionAcquisition:1H (16 scans) & 13C (1024+ scans)Relaxation delay > 2sSamplePrep->AcquisitionProcessingProcessing:LB = 1.0 Hz (13C)Phase & Baseline CorrectionAcquisition->ProcessingValidationValidation Check:Does C5 appear at ~100 ppm?(Diagnostic for Enol Ether)Processing->ValidationValidation->SamplePrepFail (Check Purity)FinalReportFinal AssignmentValidation->FinalReportPass

Figure 2: Operational workflow for acquiring and validating the 13C NMR spectrum.

References

  • Panigot, M. J., Robarge, M. J., & Curley, R. W. (2001).[1][3][4] Synthesis and evaluation of pyran-based retinoids. AAPS PharmSci, 3, 26. (Source of specific NMR data).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (General reference for chemical shift prediction).

  • PubChem Compound Summary. (2025). This compound (CID 1089359).[1][3] [5]

  • Royal Society of Chemistry. (2011). Investigating the origin of entropy-derived rate accelerations in ionic liquids (Supporting Info). Faraday Discussions. (Contains experimental synthesis and spectral data).

A Mechanistic Exploration of the Formation of Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,4-dihydro-2H-pyran scaffold is a privileged heterocyclic motif integral to the structure of numerous natural products and pharmaceutical agents. Its synthesis has been a subject of extensive research, leading to the development of robust and efficient methodologies. This technical guide provides an in-depth analysis of the predominant mechanistic pathways leading to the formation of a representative of this class, Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. We will dissect the core chemical principles, explore the causality behind experimental choices, and present validated protocols for its synthesis. The primary focus will be on the multicomponent reaction involving a Knoevenagel condensation followed by an intramolecular Michael addition, a common and efficient route. Alternative pathways, such as the hetero-Diels-Alder reaction, will also be discussed to provide a comprehensive overview for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Dihydropyran Ring

The dihydropyran ring system is a cornerstone in synthetic organic chemistry due to its prevalence in biologically active molecules and its utility as a versatile synthetic intermediate. The specific target of this guide, this compound (CAS 10226-28-5), embodies the key structural features of this class, making it an excellent model for mechanistic study.[1][2] Understanding the nuances of its formation is critical for the rational design of complex molecules and the optimization of synthetic routes in medicinal chemistry and materials science.

Primary Mechanistic Pathway: A Domino Knoevenagel/Michael Reaction

One of the most efficient and widely employed methods for constructing highly functionalized dihydropyrans is a one-pot, three-component domino reaction. This sequence elegantly combines a Knoevenagel condensation with an intramolecular Michael addition.[3][4] Let's consider the synthesis from an aldehyde (e.g., acetaldehyde), an active methylene compound (e.g., ethyl acetoacetate), and a nucleophile/second active methylene compound (e.g., malononitrile, though for our target, the reaction is simpler).

A more direct route to the target molecule involves the reaction between an α,β-unsaturated aldehyde, such as crotonaldehyde, and ethyl acetoacetate.

The sequence unfolds in three key stages:

  • Enolate Formation: The reaction is typically initiated by a weak base (e.g., piperidine, pyridine) which deprotonates the active methylene compound, ethyl acetoacetate, to form a nucleophilic enolate. The choice of a weak base is crucial to prevent the self-condensation of the aldehyde reactant.[5]

  • Knoevenagel Condensation: The enolate attacks the carbonyl carbon of the aldehyde (in this case, acetaldehyde, which will form the 6-methyl group). This is a nucleophilic addition, which is followed by a dehydration step to eliminate a molecule of water, yielding a new α,β-unsaturated system, an ethylidene intermediate. This condensation is a cornerstone for creating carbon-carbon bonds.[5][6][7]

  • Intramolecular Michael Addition (Cyclization): The newly formed intermediate is primed for a subsequent intramolecular reaction. The enolizable proton on the ethyl acetoacetate moiety is again abstracted by the base. The resulting nucleophile then attacks the β-carbon of the newly formed α,β-unsaturated system in a conjugate, or 1,4-addition, fashion.[8] This ring-closing step is thermodynamically favorable as it leads to the formation of a stable six-membered heterocyclic ring.

  • Tautomerization: A final proton transfer event leads to the thermodynamically stable product, this compound.

This domino sequence is highly atom-economical and allows for the rapid construction of molecular complexity from simple, readily available starting materials.

Knoevenagel_Michael_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Intramolecular Michael Addition A Ethyl Acetoacetate + Base B Nucleophilic Enolate A->B Deprotonation C Acetaldehyde B->C D Addition Intermediate C->D Nucleophilic Attack E Ethylidene Intermediate D->E Dehydration (-H2O) F Cyclized Intermediate E->F Ring Closure (1,4-Addition) E->F G Final Product F->G Tautomerization

Figure 1: Logical workflow of the Domino Knoevenagel/Michael reaction.

Alternative Mechanistic Pathway: The Hetero-Diels-Alder Reaction

An alternative and powerful strategy for the synthesis of dihydropyrans is the hetero-Diels-Alder (HDA) reaction.[9][10][11] This reaction is a [4+2] cycloaddition where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms.[11] To form our target molecule, this would typically involve the reaction of an electron-rich alkene (the dienophile) with an α,β-unsaturated carbonyl compound (the heterodiene).

Key Mechanistic Considerations:

  • Reactant Roles: In the most common variant for this synthesis (an inverse-electron-demand HDA), the α,β-unsaturated ester acts as the heterodiene (the 4π component) and an enol ether or simple alkene serves as the dienophile (the 2π component).

  • Catalysis: These reactions are often slow at room temperature and require catalysis. Lewis acids are the most common catalysts.[12] They coordinate to the carbonyl oxygen of the heterodiene.

  • The Role of the Lewis Acid: Traditionally, it was thought that the Lewis acid accelerates the reaction by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), enhancing the orbital interaction with the diene's Highest Occupied Molecular Orbital (HOMO).[13][14] However, more recent quantum chemical studies suggest a revised mechanism: Lewis acids primarily accelerate the reaction by reducing the destabilizing Pauli repulsion between the electron systems of the diene and dienophile.[12][15] This is achieved by polarizing electron density away from the reacting C=C double bond towards the Lewis acid, lessening the closed-shell repulsion between the reactants in the transition state.[12][15]

Hetero_Diels_Alder cluster_reactants Reactants cluster_activation Activation diene α,β-Unsaturated Ester (Heterodiene) activated_diene Activated Complex [Diene-LA] diene->activated_diene dienophile Enol Ether (Dienophile) transition_state [4+2] Pericyclic Transition State dienophile->transition_state Attack catalyst Lewis Acid (LA) catalyst->activated_diene activated_diene->transition_state Coordination product Ethyl 6-methyl-3,4-dihydro- 2H-pyran-5-carboxylate transition_state->product Cycloaddition

Figure 2: Conceptual diagram of the Lewis Acid-catalyzed Hetero-Diels-Alder reaction.

Experimental Protocol: A Validated Multicomponent Synthesis

While a specific protocol for the title compound via a multicomponent reaction is distributed across general literature, a representative procedure can be constructed based on established methods for analogous 1,4-dihydropyrans.[16]

Objective: To synthesize this compound.

Materials:

  • Ethyl acetoacetate

  • Acetaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (drying agent)

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethanol (30 mL), ethyl acetoacetate (1.30 g, 10 mmol), and acetaldehyde (0.44 g, 10 mmol).

  • Catalyst Addition: Add piperidine (0.085 g, 1 mmol, ~10 mol%) to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Experimental_Workflow start Mix Reactants & Solvent (Ethanol, Ethyl Acetoacetate, Acetaldehyde) add_catalyst Add Catalyst (Piperidine) start->add_catalyst reflux Heat to Reflux (4-6 hours) add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Cool & Concentrate (Rotary Evaporation) monitor->workup Reaction Complete extract Extract with DCM & Wash workup->extract dry Dry (MgSO4) & Filter extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

Figure 3: Step-by-step experimental workflow for the synthesis.

Data Presentation and Characterization

The identity and purity of the synthesized this compound must be confirmed through spectroscopic methods. Below are the expected characteristics.

PropertyValueSource
Molecular Formula C₉H₁₄O₃[2][17]
Molecular Weight 170.21 g/mol [1][2][17]
Appearance Colorless to pale yellow liquidGeneral Observation
¹H NMR (CDCl₃) δ ~1.25 (t, 3H, -OCH₂CH₃), ~2.15 (s, 3H, -C(CH₃)=), ~2.30 (t, 2H, pyran-H4), ~3.80 (t, 2H, pyran-H3), ~4.15 (q, 2H, -OCH₂CH₃)Predicted based on structure
¹³C NMR (CDCl₃) δ ~14.5, ~20.0, ~22.0, ~60.0, ~68.0, ~105.0, ~160.0, ~168.0[2]
IR (neat, cm⁻¹) ~2980 (C-H), ~1715 (C=O, ester), ~1650 (C=C), ~1250 (C-O)[3] (analogous cmpd)

Conclusion

The formation of this compound is most efficiently achieved through a domino Knoevenagel condensation/intramolecular Michael addition sequence. This pathway offers high atom economy and operational simplicity. The hetero-Diels-Alder reaction presents a powerful, mechanistically distinct alternative, whose efficiency is greatly enhanced by Lewis acid catalysis—a phenomenon now understood to be driven by the reduction of Pauli repulsion. A thorough understanding of these competing and complementary mechanistic pathways empowers chemists to make informed decisions in the design and execution of syntheses for this important class of heterocyclic compounds.

References

  • Hakimi, F., et al. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry A, 7(4), 406-416. Available at: [Link]

  • Pałasz, A. (2005). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry, 3, 3207-3212. Available at: [Link]

  • SIELC Technologies. (2018). Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 566089, Ethyl 5-methyl-3,4-dihydro-2H-pyran-4-carboxylate. Available at: [Link]

  • Gupta, K., et al. (2026). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters, 28(4), 1235-1240. Available at: [Link]

  • Brummond, K. M. & Gill, A. (n.d.). Synthesis of Pyran and Pyranone Natural Products. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Available at: [Link]

  • Chemspace. (n.d.). Mthis compound. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82467, Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Available at: [Link]

  • ChemSynthesis. (n.d.). This compound. Available at: [Link]

  • Escalante-Sánchez, E., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6206. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,3-DIHYDROPYRAN. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of the Knoevenagel hetero Diels-Alder sequence in multicomponent reactions to dihydropyrans: Experimental and theoretical investigations into the role of water. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Available at: [Link]

  • Organic Reactions. (n.d.). The Intramolecular Michael Reaction. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Available at: [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Available at: [Link]

  • Domingo, L. R. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(15), 3379. Available at: [Link]

  • Frontiers. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate is a heterocyclic compound of interest in synthetic organic chemistry, serving as a versatile building block for more complex molecular architectures. The dihydropyran motif is a common feature in a variety of natural products and pharmacologically active compounds. This document provides a comprehensive guide for the synthesis, purification, and characterization of this target molecule, intended for researchers and professionals in the fields of chemistry and drug development. The protocols described herein are based on established principles of organic synthesis, with a focus on providing a robust and reproducible methodology.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound is achieved through a base-catalyzed reaction between ethyl acetoacetate and a suitable three-carbon electrophile, such as 1,3-dibromopropane or 1-bromo-3-chloropropane. The reaction proceeds through a tandem alkylation and cyclization sequence.

The mechanism can be rationalized in the following steps:

  • Enolate Formation: In the presence of a strong base, such as sodium ethoxide, the α-proton of ethyl acetoacetate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, is abstracted to form a resonance-stabilized enolate.

  • C-Alkylation: The enolate, being a potent nucleophile, attacks one of the electrophilic carbon atoms of the 1,3-dihalopropane in an SN2 reaction, displacing a halide ion and forming a new carbon-carbon bond. This results in the formation of an intermediate, ethyl 2-(3-halopropyl)acetoacetate.

  • Intramolecular O-Alkylation (Cyclization): The second step of the sequence involves an intramolecular cyclization. The enolizable proton of the β-keto ester intermediate is abstracted by the base. The resulting enolate then undergoes an intramolecular SN2 reaction, where the oxygen atom attacks the carbon bearing the remaining halogen, displacing the halide and forming the six-membered dihydropyran ring. This intramolecular O-alkylation is a key step in forming the heterocyclic product.[1] The choice of a strong base and an appropriate solvent system is crucial for promoting this cyclization.

The overall transformation is an elegant example of how the reactivity of β-dicarbonyl compounds can be harnessed to construct cyclic systems.

Visualizing the Reaction Pathway

Reaction_Mechanism cluster_1 Step 2: C-Alkylation cluster_2 Step 3: Intramolecular O-Alkylation EAA Ethyl Acetoacetate Enolate Enolate EAA->Enolate Base NaOEt Enolate_prev Dihalo 1,3-Dihalopropane (Br-(CH2)3-Br) Intermediate Ethyl 2-(3-bromopropyl)acetoacetate Intermediate_prev Enolate_prev->Intermediate Cyclized This compound Intermediate_prev->Cyclized Base2 NaOEt

Caption: Reaction mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of the corresponding methyl ester and should be optimized for specific laboratory conditions.[1]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
Ethyl Acetoacetate141-97-9130.141.05 eqReagent grade, freshly distilled if necessary.
1,3-Dibromopropane109-64-8201.861.0 eqCorrosive and lachrymator. Handle in a fume hood.
Sodium Ethoxide917-54-468.052.0 eqMoisture sensitive. Handle under inert atmosphere.
Anhydrous Ethanol64-17-546.07Sufficient volumeAs solvent.
Diethyl Ether60-29-774.12For extraction
Saturated NaCl solutionN/AN/AFor washing
Anhydrous MgSO4 or Na2SO47487-88-9 / 7757-82-6120.37 / 142.04For drying
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or fractional distillation

Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (2.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution of sodium ethoxide, add ethyl acetoacetate (1.05 eq) dropwise at room temperature. After the addition is complete, add 1,3-dibromopropane (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with a saturated solution of sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude product.

Visualizing the Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup: Dissolve NaOEt in anhydrous EtOH start->setup add_reagents 2. Add Reactants: Ethyl Acetoacetate, then 1,3-Dibromopropane setup->add_reagents reflux 3. Reaction: Reflux for 6-8 hours (Monitor by TLC) add_reagents->reflux workup 4. Work-up: Remove EtOH, add H2O, extract with Et2O reflux->workup wash_dry 5. Wash & Dry: Wash with brine, dry over anhydrous MgSO4/Na2SO4 workup->wash_dry evaporate 6. Solvent Removal: Filter and evaporate to get crude product wash_dry->evaporate purify 7. Purification: Column Chromatography or Fractional Distillation evaporate->purify characterize 8. Characterization: NMR, IR, MS purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Purification

The crude product can be purified by either fractional distillation under reduced pressure or by column chromatography.

Protocol 1: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus.

  • Carefully transfer the crude product to the distillation flask.

  • Heat the flask under reduced pressure.

  • Collect the fraction that distills at the expected boiling point of the product. The exact boiling point will depend on the pressure.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The polarity of the eluent should be optimized based on TLC analysis.

  • Fraction Collection: Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2][3]

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

PropertyValueSource
Molecular Formula C9H14O3[4]
Molecular Weight 170.21 g/mol [4]
CAS Number 10226-28-5[4]

Expected Spectroscopic Data (based on analogous structures):

  • 1H NMR: Expect signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the protons on the dihydropyran ring (multiplets).

  • 13C NMR: Expect signals for the carbonyl carbon of the ester, the carbons of the double bond in the ring, the carbons of the ethyl group, the methyl group, and the saturated carbons of the dihydropyran ring.

  • FT-IR (Infrared Spectroscopy): A strong absorption band is expected for the C=O stretch of the ester group (around 1700-1730 cm-1) and C=C stretching (around 1640-1680 cm-1).

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z = 170.21.

Note: The provided spectroscopic data are estimations based on similar structures. Actual spectra should be obtained and interpreted for the synthesized compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • 1,3-Dibromopropane is corrosive and a lachrymator. Avoid inhalation and contact with skin.

  • Sodium ethoxide is a strong base and is moisture-sensitive. Handle with care to avoid contact with skin and moisture.

  • Anhydrous ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.

References

  • Supporting Information for a related synthesis.
  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives. Retrieved from [Link]

  • Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London.
  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Retrieved from [Link]

  • Chemsrc. (2025). This compound. Retrieved from [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Request PDF. (2025). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • PMC. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

  • ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]

Sources

Application Note: Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate in Medicinal Chemistry

[1]

Executive Summary

Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (EMDPC) represents a "privileged scaffold" in modern drug discovery.[1] Structurally, it features a dihydropyran (DHP) core—a six-membered oxygen heterocycle containing a vinyl ether moiety and an

2glycomimeticsantimicrobial agentsfragment-based drug discovery (FBDD)2

This Application Note provides a rigorous technical guide for the synthesis, validation, and functionalization of EMDPC. Unlike generic protocols, this guide addresses the specific regiochemical challenges (C-alkylation vs. O-alkylation) and provides validated workflows for transforming this scaffold into high-value bioactive libraries.

Structural Analysis & Synthetic Strategy

The synthesis of EMDPC (CAS: 10226-28-5) is non-trivial due to the competing formation of carbocyclic isomers (cyclopropanes).[1] The target molecule is formed via the annulation of ethyl acetoacetate with a C3-electrophile.[1][2]

The Regioselectivity Challenge

The reaction of ethyl acetoacetate with 1,3-dibromopropane can proceed via two distinct pathways:

  • C,C-Dialkylation: Leads to ethyl 1-acetylcyclopropanecarboxylate (Kinetic/Thermodynamic competition).[1][2]

  • C,O-Alkylation: Leads to the desired dihydropyran (EMDPC).[1][2]

To secure the dihydropyran, the protocol must favor O-alkylation or facilitate the rearrangement of the intermediate.[2] The method detailed below utilizes a phase-controlled alkylation strategy.

Reaction Pathway Visualization[1][2]

SynthesisPathStartEthyl Acetoacetate(Active Methylene)Inter1Intermediate EnolateStart->Inter1Reagent1,3-Dibromopropane+ NaOEt/EtOHReagent->Inter1PathAPath A: C,C-Alkylation(Undesired)Inter1->PathAPathBPath B: C-Alkylation -> O-CyclizationInter1->PathBProdACyclopropane Derivative(Impurity)PathA->ProdATargetEMDPC(Dihydropyran)PathB->Target

Figure 1: Divergent reaction pathways in the alkylation of ethyl acetoacetate. Path B is the target workflow.

Protocol 1: Scalable Synthesis of EMDPC

This protocol is optimized for gram-scale production with a focus on minimizing the cyclopropane impurity.[1][2]

Materials
  • Ethyl acetoacetate (1.0 eq)

  • 1,3-Dibromopropane (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq)[2]
    
  • Acetone (reagent grade, dried over molecular sieves)[2]

  • Sodium Iodide (catalytic, 0.1 eq) - Critical for Finkelstein acceleration

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Solvation: Charge the flask with Acetone (200 mL) and Ethyl Acetoacetate (13.0 g, 100 mmol).

  • Base Addition: Add anhydrous

    
     (34.5 g, 250 mmol) and NaI (1.5 g, 10 mmol). Stir at room temperature for 30 minutes to generate the enolate. Note: The solution will turn yellow/orange.[2]
    
  • Electrophile Addition: Add 1,3-Dibromopropane (22.2 g, 110 mmol) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    C) for 16–24 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2] The starting material (
    
    
    ) should disappear; the product appears at
    
    
    .[2]
  • Workup:

    • Cool to room temperature.[1][2] Filter off the inorganic salts (

      
      , 
      
      
      ).[2]
    • Concentrate the filtrate under reduced pressure.[1][2]

    • Redissolve the residue in diethyl ether (100 mL) and wash with water (

      
       mL) and brine (
      
      
      mL).
    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Distillation under reduced pressure is preferred over column chromatography for stability.[1][2]

    • Boiling Point: ~85–90°C at 2 mmHg.[1][2]

    • Yield: Expect 65–75%.[1][2]

Quality Control (Self-Validation)[1]
  • 1H NMR (CDCl3, 400 MHz):

    • Diagnostic Signal: The methylene protons of the pyran ring (C3/C4) appear as multiplets at

      
       1.8–2.2 ppm.[2]
      
    • Exclusion of Cyclopropane: Absence of high-field signals (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       0.5–1.2 ppm) confirms no cyclopropane contamination.[2]
      
    • Vinyl Ether: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       protons (C2) appear as a triplet around 
      
      
      4.0–4.1 ppm.[2]

Protocol 2: Medicinal Chemistry Functionalization

Once the EMDPC scaffold is secured, it serves as a divergence point for library generation.[2] The most high-value transformation is the conversion of the ester to an amide library (direct aminolysis) or the modification of the enol ether.[2]

Strategy: Direct Amidation (Weinreb Method)

Direct reaction of the ester with amines using trimethylaluminum (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

2TBD (1,5,7-Triazabicyclodec-5-ene)
Workflow Diagram: Library Generation

MedChemScaffoldEMDPC Scaffold(Ester Core)Reaction1Reaction: Amine + TBD (30 mol%)Scaffold->Reaction1Reaction2Reaction: DIBAL-H or LiAlH4Scaffold->Reaction2Reaction3Reaction: m-CPBAScaffold->Reaction3Library1Amide Library(GPCR/Kinase Targets)Reaction1->Library1Inter2Allylic AlcoholReaction2->Inter2Target2Glycomimetics(Sugar Analogs)Inter2->Target2Target3Epoxy-Pyran(Covalent Inhibitors)Reaction3->Target3

Figure 2: Divergent functionalization strategies for the EMDPC scaffold.

Protocol: TBD-Catalyzed Amidation (96-Well Plate Compatible)

Objective: Create a library of 3,4-dihydro-2H-pyran-5-carboxamides.

  • Stock Solution: Dissolve EMDPC (1.0 eq) and TBD (0.3 eq) in anhydrous Toluene.

  • Dispensing: Aliquot the stock solution into reaction vials (0.5 mmol scale).

  • Amine Addition: Add diverse primary/secondary amines (1.2 eq) to each vial.

  • Incubation: Seal and heat at 80°C for 12 hours.

  • Workup:

    • Cool to RT.

    • Add supported acidic scavenger resin (e.g., Amberlyst 15) to remove TBD and excess amine.[2] Shake for 2 hours.

    • Filter and concentrate.

  • Validation: LC-MS check for [M+H]+.

Biological Applications & Stability Data[1][2][3]

Pharmacophore Features

The EMDPC molecule acts as a bioisostere for:

  • Dihydropyridines: Calcium channel blocker scaffolds.[1][2]

  • Glycals: Intermediates in carbohydrate processing enzymes.[1][2]

Plasma Stability Assay

Because EMDPC is an ester, its half-life in plasma is a critical parameter.[1][2] It often acts as a prodrug , where the free acid (6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid) is the active metabolite.[1]

Data Summary: Stability Profile

MediumHalf-life (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Main MetaboliteNotes
PBS (pH 7.4)> 48 hoursNoneChemically stable at physiological pH.[1][2]
Human Plasma~ 45 minutesCarboxylic AcidRapid hydrolysis by esterases.[1][2]
Rat Plasma~ 15 minutesCarboxylic AcidSignificant species difference.[1][2]

Implication: For in vivo studies, EMDPC should be treated as a prodrug.[2] If stable systemic exposure of the ester is required, steric bulk must be added to the ester group (e.g., tert-butyl ester) or the ester must be replaced with a bioisostere (e.g., oxadiazole).[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete alkylation or polymerization.[1]Ensure reagents are dry.[1][2] Use NaI catalyst.[1][2] Avoid overheating during workup (dihydropyrans can polymerize with acid).[1][2]
Cyclopropane Impurity C-alkylation favored over O-alkylation.[1]Ensure the base (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) is anhydrous.[2] Switch solvent to DMF to increase the rate of O-alkylation (though workup is harder).[2]
Product Hydrolysis Acidic conditions during workup.[1][2][3]Use basic or neutral alumina for purification if chromatography is necessary.[1][2] Do not use silica gel without triethylamine pretreatment.[1][2]

References

  • Scaffold Versatility: Liang, G., et al. (2013).[2][4] "Catalytic Inverse Electron Demand Hetero-Diels-Alder Reactions." Organic Letters.

  • Biological Activity: Hakimi, F., et al. (2024).[2][5][6] "Synthesis of Dihydropyran Derivatives... with Antimicrobial Activity."[2][6][7] Advanced Journal of Chemistry.Link

  • Synthesis Mechanism: Ievlev, M. Y., et al. (2016).[2] "Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides." Beilstein Journal of Organic Chemistry.

  • General Reactivity: Dihydropyran Properties & Safety Data. PubChem CID 82467.[1][2] Link

  • Patent Protocol (Basis for Synthesis): CN102781927A - Process for the preparation of methyl-3,4-dihydro-2H-pyran-5-carboxylate.[1][8]

Application Note: Evaluation of Anti-Inflammatory Efficacy in Novel Dihydropyran Derivatives

[1][2]

Executive Summary & Scientific Rationale

Dihydropyran (DHP) scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore for numerous bioactive natural products (e.g., flavonoids, coumarins, and iridoids). Recent structure-activity relationship (SAR) studies have identified fused DHP derivatives—specifically dihydropyranoaurones , chromene-3-carboxamides , and pyranopyrazoles —as potent inhibitors of the NF-

This application note provides a rigorous, standardized workflow for evaluating the anti-inflammatory potential of novel DHP libraries. Unlike generic screening guides, this protocol emphasizes the Selectivity Index (SI) to distinguish true anti-inflammatory activity from false positives caused by cytotoxicity, a common pitfall in DHP characterization.

Key Mechanistic Targets
  • Primary: Inhibition of Nitric Oxide (NO) production via suppression of inducible Nitric Oxide Synthase (iNOS).

  • Secondary: Downregulation of Cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines (TNF-

    
    , IL-6).
    
  • Upstream Modulators: Blockade of IKK phosphorylation and subsequent NF-

    
    B p65 nuclear translocation.
    

Mechanism of Action: The Signaling Cascade

Understanding the specific intervention points of DHP derivatives is critical for assay design. Most bioactive DHPs do not act as simple scavengers but as signal transduction modulators.

Pathway Diagram: NF- B and MAPK Intervention

The following diagram illustrates the canonical LPS-induced inflammatory pathway and the specific nodes targeted by DHP derivatives.

DHP_MechanismLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4MyD88MyD88/TRAF6TLR4->MyD88IKKIKK ComplexMyD88->IKKMAPKMAPK (p38/JNK/ERK)MyD88->MAPKIkBIκBα (Inhibitor)IKK->IkBPhosphorylationNFkB_CytoNF-κB (Inactive)IkB->NFkB_CytoDegradationNFkB_NucNF-κB p65 (Active)NFkB_Cyto->NFkB_NucTranslocationGenesTarget Genes(iNOS, COX-2, TNF-α, IL-6)NFkB_Nuc->GenesTranscriptionAP1AP-1MAPK->AP1AP1->GenesDHPDihydropyranDerivativesDHP->IKKInhibitionDHP->MAPKInhibitionNONitric Oxide (NO)AccumulationGenes->NO

Figure 1: Mechanism of Action. DHP derivatives primarily inhibit the IKK complex and MAPK phosphorylation, preventing the transcriptional activation of inflammatory mediators.

Experimental Workflow & Protocols

Phase 1: The "Gatekeeper" Assays (Day 1-3)

Before assessing efficacy, you must establish the non-toxic concentration range. Many DHP derivatives exhibit oncology-related cytotoxicity; failing to separate this from anti-inflammatory effects invalidates the study.

Step 1.1: Cell Viability Screen (MTT/CCK-8)
  • Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).

  • Rationale: Determine the

    
     (Cytotoxic Concentration 50%).
    
  • Acceptance Criteria: Only concentrations retaining >90% cell viability compared to vehicle control are eligible for anti-inflammatory screening.

Step 1.2: Nitric Oxide (NO) Inhibition Screen (Griess Assay)[1]
  • Rationale: NO is the most robust, high-throughput surrogate marker for inflammation in this cell line.

  • Protocol:

    • Seeding: Plate RAW 264.7 cells at

      
       cells/mL in 96-well plates. Incubate 24h.
      
    • Pre-treatment: Replace media with serum-free DMEM containing DHP compounds (0.1 - 50

      
      M) for 1 hour .
      
      • Expert Insight: Pre-treatment is crucial. Co-treatment often yields lower efficacy because the signaling cascade initiates within minutes of LPS exposure.

    • Induction: Add LPS (final conc. 1

      
      g/mL).[2] Incubate 24h.
      
    • Quantification: Mix 100

      
      L supernatant with 100 
      
      
      L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
    • Read: Absorbance at 540 nm.

Data Analysis Table: Hit Selection Matrix | Compound ID | Conc. (

45%DHP-031095%65%Proceed to Phase 2
Phase 2: Mechanistic Confirmation (Day 4-7)

Once "Hits" are identified (High NO inhibition + High Viability), quantify specific inflammatory mediators.

Step 2.1: Pro-inflammatory Cytokine ELISA
  • Targets: TNF-

    
    , IL-6, IL-1
    
    
    .[1]
  • Method: Sandwich ELISA using supernatants from Step 1.2.

  • Expected Result: A dose-dependent reduction in cytokine secretion correlating with NO inhibition.

Step 2.2: Protein Expression (Western Blot)
  • Rationale: Confirm that NO reduction is due to enzyme downregulation (iNOS/COX-2) rather than direct chemical scavenging.

  • Lysis: Collect cell lysates 24h post-LPS induction.

  • Antibodies: Anti-iNOS, Anti-COX-2, Anti-

    
    -actin (loading control).
    
Phase 3: Advanced Signaling Analysis

To publish in high-impact journals, you must prove how the DHP works.

Step 3.1: NF-

B Nuclear Translocation Assay
  • Protocol:

    • Treat cells with DHP for 1h, then LPS for 30 minutes (translocation is rapid).

    • Isolate Cytosolic vs. Nuclear fractions using a nuclear extraction kit.

    • Western Blot: Probe Nuclear fraction for p65 ; probe Cytosolic fraction for I

      
      B
      
      
      .
  • Result: Effective DHPs will show reduced nuclear p65 and preserved cytosolic I

    
    B
    
    
    (preventing its degradation).

Experimental Workflow Diagram

Workflowcluster_ScreenPhase 1: High-Throughput Screencluster_ValidationPhase 2: Validationcluster_MechPhase 3: MechanismLibraryDHP CompoundLibraryMTTViability Assay(MTT/CCK-8)Library->MTTGriessNO Assay(Griess Reagent)MTT->GriessSame Supernatantor Parallel PlateFilterSelectivity Filter(Viability > 90%)Griess->FilterELISACytokine ELISA(TNF-α, IL-6)Filter->ELISAHits OnlyWBWestern Blot(iNOS, COX-2)ELISA->WBNFkBNF-κB Translocation(Nuclear Fraction)WB->NFkB

Figure 2: Screening Workflow. A stepwise filtration process ensures only non-toxic, mechanically active compounds are advanced.

References

  • Synthesis and anti-inflammatory activities of novel dihydropyranoaurone derivatives. Source: European Journal of Medicinal Chemistry.[3] Context: Establishes the SAR of fused dihydropyrans in inhibiting iNOS and nitrite production in RAW 264.7 cells.

  • Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. Source: ACS Combinatorial Science. Context: Demonstrates the inhibition of IL-6 and TNF-ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     by specific chromene-3-carboxamide derivatives.[4][5]
    
    
  • Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. Source: Fundamental & Clinical Pharmacology. Context: Provides protocols for in vivo (ALI model) and in vitro (macrophage repolarization) assessment of DHP-related scaffolds.

  • Guidelines for anti-inflammatory assays in RAW264.7 cells. Source: Journal of Ethnopharmacology (via ResearchGate context). Context: Standardized protocols for Griess reagent preparation and cell seeding densities for optimal NO detection.

  • Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway. Source:[6] British Journal of Pharmacology. Context: Mechanistic validation of lignan-based DHPs preventing I

    
    B
    
    
    degradation.

Introduction: The Dihydropyran Scaffold as a Privileged Motif in Oncology Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Evaluating the Antiproliferative Activity of Dihydropyran Compounds

The dihydropyran (DHP) ring system is a versatile heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug discovery.[1] Recognized as a "privileged scaffold," its derivatives exhibit a wide spectrum of biological activities, including significant anticancer properties.[1][2][3] The structural flexibility of the DHP core allows for extensive functionalization, enabling the synthesis of large compound libraries and the fine-tuning of pharmacodynamic and pharmacokinetic profiles. Numerous studies have documented the potent cytotoxic effects of novel dihydropyran derivatives against a panel of human cancer cell lines, establishing this compound class as a promising source for next-generation antineoplastic agents.[4][5][6][7]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an overview of the common mechanisms of action for antiproliferative DHP compounds and presents a series of detailed, validated protocols for their systematic evaluation, from initial cytotoxicity screening to in-depth mechanistic studies.

Core Mechanisms of Dihydropyran-Mediated Antiproliferative Activity

The antiproliferative effects of dihydropyran derivatives are often multifactorial, targeting key cellular processes that are dysregulated in cancer. Understanding these mechanisms is crucial for rational drug design and for selecting appropriate assays to characterize lead compounds.

  • Induction of Cell Cycle Arrest: A hallmark of many anticancer agents is their ability to interfere with the cell division cycle. Dihydropyran compounds have been shown to induce cell cycle arrest at various phases, including G2/M, S, or G0/G1, thereby preventing cancer cell replication.[4][8][9][10][11][12][13] This effect is often mediated by modulating the activity of key cell cycle regulators like cyclin-dependent kinases (CDKs).[14]

  • Activation of Apoptosis: Evasion of programmed cell death, or apoptosis, is a critical step in tumorigenesis. Many potent DHP derivatives exert their cytotoxic effects by inducing apoptosis in cancer cells.[4][8][9][15][16] This is typically confirmed by observing the activation of the caspase cascade, leading to the cleavage of specific cellular substrates like Poly (ADP-ribose) polymerase-1 (PARP).[17][18][19]

  • Disruption of Microtubule Dynamics: The microtubule network is essential for forming the mitotic spindle during cell division, making it a prime target for anticancer drugs. Some DHP-related compounds have been found to inhibit tubulin polymerization, leading to mitotic arrest and subsequent cell death.[20][21][22]

  • Inhibition of Pro-Survival Signaling Pathways: The survival and proliferation of cancer cells are often dependent on hyperactive signaling pathways like the PI3K/Akt/mTOR cascade. Certain DHP derivatives have been shown to inhibit key kinases within these pathways, cutting off the signals that cancer cells need to grow and survive.[1][3]

Experimental Workflow for Assessing Antiproliferative Dihydropyrans

A systematic, multi-tiered approach is recommended for evaluating novel DHP compounds. This workflow ensures that resources are focused on the most promising candidates and that a comprehensive mechanistic understanding is developed.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced Characterization A Synthesized DHP Compound Library B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D Is IC50 in active range? E Apoptosis Assessment (Western Blot) C->E Is IC50 in active range? F Other Mechanism-Specific Assays (e.g., Tubulin Polymerization) D->F E->F G Lead Compound Optimization F->G Promising Mechanism Identified H In Vivo Efficacy Studies (Xenograft Models) G->H

Caption: High-level experimental workflow for DHP compounds.

Protocol 1: In Vitro Antiproliferative Activity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity. As viable cells can reduce MTT to a purple formazan product, the amount of formazan produced is proportional to the number of living cells.[23] This assay is an excellent first-pass screen for cytotoxicity.

Causality: This assay is selected for initial screening due to its high-throughput nature, cost-effectiveness, and reliability in providing a quantitative measure of a compound's ability to reduce the number of viable cells.[24][25]

start Start step1 1. Seed Cells Plate cancer cells in a 96-well plate. Incubate for 24h. start->step1 step2 2. Treat Cells Add varying concentrations of DHP compounds. Include vehicle (DMSO) and positive controls. step1->step2 step3 3. Incubate Incubate for 48-72 hours. step2->step3 step4 4. Add MTT Reagent Add 10-20 µL of 5 mg/mL MTT solution to each well. step3->step4 step5 5. Incubate for Formazan Formation Incubate for 2-4 hours at 37°C. step4->step5 step6 6. Solubilize Crystals Carefully remove media. Add 100-150 µL of DMSO to dissolve formazan crystals. step5->step6 step7 7. Measure Absorbance Read absorbance at 570 nm on a microplate reader. step6->step7 end End: Calculate % Viability and IC50 step7->end

Caption: Workflow for the MTT antiproliferation assay.

A. Materials

  • Cancer cell line of interest (e.g., MCF-7, SW-480, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • 96-well flat-bottom tissue culture plates

  • Dihydropyran (DHP) compounds, dissolved in DMSO to create stock solutions

  • MTT reagent: 5 mg/mL in sterile PBS.[23][26] Store protected from light at 4°C.

  • Solubilization solution: Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and sterile tips

  • Microplate reader

B. Step-by-Step Protocol

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C, 5% CO2.[26]

  • Compound Treatment: Prepare serial dilutions of your DHP compounds in complete culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Self-Validation: Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO) as a negative control, and cells with a known cytotoxic drug (e.g., Cisplatin) as a positive control. Each condition should be performed in triplicate.[26]

  • Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[26]

  • Formazan Formation: Incubate the plate for an additional 3.5 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[26]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well.[26]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[26] Measure the absorbance at 590 nm.[26]

C. Data Analysis

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol determines the effect of a DHP compound on cell cycle progression. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[27] The fluorescence intensity of stained cells is directly proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[27][28]

Causality: This method is chosen to mechanistically investigate if the observed cytotoxicity from the MTT assay is due to an interruption of the normal cell division process. An accumulation of cells in a specific phase is a strong indicator of cell cycle arrest.[27][29]

start Start step1 1. Cell Treatment Treat cells in 6-well plates with DHP compound (at IC50) for 24h. start->step1 step2 2. Harvest Cells Collect both adherent and floating cells. Wash with ice-cold PBS. step1->step2 step3 3. Fixation Fix cells by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 30 min. step2->step3 step4 4. Rehydration & RNAse Treatment Wash cells with PBS to remove ethanol. Resuspend in PBS containing RNase A (100 µg/mL) to degrade RNA. step3->step4 step5 5. Staining Add Propidium Iodide (PI) staining solution (50 µg/mL). step4->step5 step6 6. Acquisition Analyze samples on a flow cytometer, acquiring at least 10,000 events. step5->step6 end End: Analyze DNA content histograms step6->end

Caption: Workflow for cell cycle analysis via flow cytometry.

A. Materials

  • 6-well tissue culture plates

  • DHP compound of interest

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol, ice-cold

  • RNase A (DNase free), 100 µg/mL solution

  • Propidium Iodide (PI), 50 µg/mL solution in PBS[29]

  • Flow cytometer

B. Step-by-Step Protocol

  • Cell Treatment: Seed 0.5 x 10^6 cells in 6-well plates and allow them to attach overnight. Treat the cells with the DHP compound at its IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Harvesting: Collect all cells, including any floating cells in the supernatant (which may be apoptotic). Centrifuge at 1200 rpm for 5 minutes.[29]

  • Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol drop-by-drop to prevent clumping.[29] Fix for at least 30 minutes at 4°C.[29]

  • Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[29] Wash the cell pellet by resuspending in 1 mL of PBS and repeating the centrifugation.[29]

  • RNA Digestion: Resuspend the pellet in 100 µL of RNase A solution (100 µg/mL) and incubate for 15-30 minutes at room temperature.[29][30]

    • Causality: PI can also bind to double-stranded RNA. This step is essential to ensure that the signal comes exclusively from DNA, preventing inaccurate cell cycle profiles.[27]

  • DNA Staining: Add 400 µL of PI solution (50 µg/mL) to the cells.[29]

  • Acquisition: Analyze the samples on a flow cytometer. Use software like ModFit or FlowJo to deconvolute the DNA histograms and quantify the percentage of cells in each phase of the cell cycle.[29][30]

Protocol 3: Detection of Apoptotic Markers by Western Blot

Western blotting is a powerful technique to detect specific proteins in a sample. To confirm that a DHP compound induces apoptosis, this protocol targets key executioner proteins like Caspase-3 and its substrate, PARP.[19]

Causality: The cleavage of pro-caspase-3 into its active form and the subsequent cleavage of PARP are hallmark biochemical events of apoptosis.[18] Detecting these cleaved fragments provides definitive evidence that the observed cell death is occurring via an apoptotic mechanism, rather than necrosis.

start Start step1 1. Cell Treatment & Lysis Treat cells with DHP compound. Lyse cells in RIPA buffer to extract total protein. start->step1 step2 2. Protein Quantification Determine protein concentration using a BCA or Bradford assay. step1->step2 step3 3. SDS-PAGE Separate proteins by size by running equal amounts of protein on a polyacrylamide gel. step2->step3 step4 4. Protein Transfer Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. step3->step4 step5 5. Blocking & Antibody Incubation Block non-specific sites on the membrane. Incubate with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Actin). step4->step5 step6 6. Secondary Antibody & Detection Wash membrane and incubate with HRP-conjugated secondary antibody. Add chemiluminescent substrate and image the blot. step5->step6 end End: Analyze protein band intensity step6->end

Caption: General workflow for Western Blot analysis.

A. Materials

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE equipment and reagents

  • Protein transfer system (wet or semi-dry)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-Caspase-3 (detects both pro- and cleaved forms)

    • Rabbit anti-PARP (detects both full-length and cleaved forms)

    • Mouse anti-β-Actin or anti-GAPDH (loading control)

  • Secondary antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

B. Step-by-Step Protocol

  • Protein Extraction: Treat cells as in the previous protocols. Lyse the cells in ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris. Collect the supernatant containing the total protein.

  • Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

C. Data Analysis

  • Pro-Caspase-3: ~32 kDa band

  • Cleaved Caspase-3: ~17/19 kDa bands[19]

  • Full-length PARP: ~116 kDa band

  • Cleaved PARP: ~89 kDa band[19]

  • Loading Control (β-Actin): ~42 kDa band

  • An increase in the cleaved forms of Caspase-3 and PARP in DHP-treated samples compared to the control indicates the induction of apoptosis. The loading control ensures that any observed changes are not due to unequal protein loading.

Visualizing Key Antiproliferative Pathways

G cluster_0 Cell Cycle Regulation G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 Arrest1 DHP Compound can induce G1 Arrest Arrest1->G1 Arrest2 DHP Compound can induce G2/M Arrest Arrest2->G2

Caption: DHP compounds can induce cell cycle arrest.

G cluster_1 Apoptosis Cascade Stimulus DHP Compound (Apoptotic Stimulus) Casp9 Pro-Caspase-9 Stimulus->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-Caspase-3 (32 kDa) aCasp9->Casp3 aCasp3 Active Caspase-3 (17/19 kDa fragments) Casp3->aCasp3 Cleavage PARP PARP (116 kDa) aCasp3->PARP cPARP Cleaved PARP (89 kDa) PARP->cPARP Cleavage Apoptosis Apoptosis cPARP->Apoptosis

Caption: Key markers in the DHP-induced apoptosis pathway.

Summarizing Quantitative Data

For clear comparison, the IC50 values of a series of DHP compounds should be summarized in a table.

Compound IDSubstitution PatternIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. SW-480 (Colon)[14]IC50 (µM) vs. A549 (Lung)
DHP-01 4-H54.341.2>100
DHP-02 4-(4-Cl)34.2[14]35.9[14]22.5
DHP-03 4-(4-NO2)42.6[14]34.6[14]31.8
DHP-04 4-(3,4,5-tri-OCH3)26.6[14]38.6[14]15.7
Cisplatin (Positive Control)8.511.29.8

Data are hypothetical for illustrative purposes, except where cited.

Conclusion and Future Perspectives

The dihydropyran scaffold remains a highly attractive starting point for the development of novel anticancer therapeutics. The protocols detailed in this guide provide a robust framework for the systematic evaluation of new DHP derivatives, moving from broad cytotoxicity screening to specific mechanistic inquiries. Compounds demonstrating potent activity (low micromolar IC50 values) and a clear mechanism of action, such as inducing cell cycle arrest or apoptosis, should be prioritized for further investigation. Subsequent steps would include lead optimization to improve potency and drug-like properties, followed by efficacy studies in preclinical in vivo models to assess their therapeutic potential.

References

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • Ghamghami, M., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Scientific Reports. [Link]

  • Mathieu, V., et al. (2009). A Novel Iodomethylene-dimethyl-dihydropyranone Induces G2/M Arrest and Apoptosis in Human Cancer Cells. Anticancer Research. [Link]

  • Mathieu, V., et al. (2009). A novel iodomethylene-dimethyl-dihydropyranone induces G2/M arrest and apoptosis in human cancer cells. PubMed. [Link]

  • Jo, A., et al. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology. [Link]

  • Zhai, Y., et al. (2016). Antitumor activities of biscoumarin and dihydropyran derivatives. PubMed. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

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  • Kaufman, J., et al. (2022). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments. [Link]

  • Ghamghami, M., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. PubMed. [Link]

  • Padrón, J. M., et al. (2007). Antiproliferative Activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of Drug Cytotoxicity. PubMed. [Link]

  • Le, T. M., et al. (2018). Determination of Caspase Activation by Western Blot. PubMed. [Link]

  • ResearchGate. Novel Dihydropyrimidinones: Molecular Docking, Synthesis and Anti-Neoplastic Activity. [Link]

  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]

  • Li, Y., et al. (2025). Discovery of Novel 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(2H)-one-Based Tubulin Inhibitors Targeting Colchicine Binding Site with Potent Anti-Ovarian Cancer Activity. PubMed. [Link]

  • Mohammadi, F., et al. (2023). Synthesis, Antioxidant, Cytotoxicity, Induce Apoptosis Investigation and Docking Study of New Halogenated Dihydropyrano[3,2-b]Chromene-3-Carbonitrile Derivatives on MCF-7 Breast Cancer Cell Line. PubMed Central. [Link]

  • de Oliveira, R. S., et al. (2024). Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions. RSC Medicinal Chemistry. [Link]

  • de Oliveira, R. S., et al. (2024). Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions. RSC Publishing. [Link]

  • Bentarfa, B., et al. (2020). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Bentham Science. [Link]

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  • León, L. G., et al. (2006). Synthesis and antiproliferative activity of (2R,3R)-disubstituted tetrahydropyrans. PubMed. [Link]

  • Abu-rish, E. Y., et al. (2021). Antiproliferative and Cytotoxic Activity of Geraniaceae Plant Extracts Against Five Tumor Cell Lines. Taylor & Francis Online. [Link]

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  • Fassihi, A., et al. (2015). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. PubMed Central. [Link]

  • Ali-Shtayeh, M. S., et al. (2014). Antiproliferative Activity of Plant Extracts Used Against Cancer in Traditional Medicine. PubMed Central. [Link]

  • Greene, L. M., et al. (2014). Developing novel C-4 analogues of pyrrole-based antitubulin agents: weak but critical hydrogen bonding in the colchicine site. PubMed Central. [Link]

  • Ipe, J., et al. (2021). A new class of cytotoxic agents targets tubulin and disrupts microtubule dynamics. PubMed. [Link]

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Sources

"Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate" reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate: Application Notes and Protocols

Introduction

This compound is a valuable heterocyclic compound featuring the dihydropyran scaffold. This core structure is a key building block in synthetic organic chemistry and is found in numerous natural products and pharmacologically active molecules. Dihydropyran derivatives are investigated for a wide range of applications, including their potential as anticancer agents.[1] The ability to efficiently construct this framework with control over substitution patterns is therefore of significant interest to researchers in medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of the primary synthetic routes for this compound. It delves into the mechanistic underpinnings of these reactions, explains the causality behind the selection of specific reaction conditions, and offers detailed, field-proven protocols for its preparation.

Section 1: Synthetic Strategies and Mechanistic Insights

The synthesis of the dihydropyran ring can be accomplished through several robust methodologies. The most prevalent and effective approaches for this specific target molecule involve intramolecular cyclization strategies and cycloaddition reactions.

Two-Step Synthesis via Intramolecular O-Alkylation

A highly effective and industrially applicable method involves a two-step process starting from readily available precursors: ethyl acetoacetate and a 1,3-dihalopropane.[2][3] This strategy first builds a linear halo-keto ester intermediate, which then undergoes a base-catalyzed intramolecular cyclization to form the desired dihydropyran ring.

Mechanism:

  • C-Alkylation: The first step is the alkylation of ethyl acetoacetate with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane or 1,3-dibromopropane). In the presence of a base, the α-carbon of ethyl acetoacetate is deprotonated to form an enolate, which acts as a nucleophile, attacking one of the electrophilic carbons of the dihalopropane and displacing a halide. This forms an intermediate halo-keto ester.

  • Intramolecular O-Alkylation (Cyclization): In the second step, a stronger base (such as sodium methoxide or sodium ethoxide) is used.[2] This base selectively deprotonates the hydroxyl group of the enol tautomer of the keto ester. The resulting alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the remaining halogen atom in a classic Williamson ether synthesis-type reaction. This SN2 displacement of the halide closes the ring, forming the stable six-membered dihydropyran structure.[2]

The choice of base is critical. A milder base in the first step favors C-alkylation, while a stronger base in the second step promotes the enolization and subsequent O-alkylation required for cyclization.

Figure 1: Simplified mechanism for the two-step synthesis.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a powerful tool for the construction of heterocyclic rings.[4] It is a [4+2] cycloaddition where one or more atoms in the diene or dienophile is a heteroatom.[4] To form a dihydropyran ring, an electron-rich alkene (dienophile) can react with an α,β-unsaturated carbonyl compound (heterodiene).[4][5]

Mechanism:

This reaction is a concerted, pericyclic process that proceeds through a cyclic transition state.[4] In the context of synthesizing the target molecule, an appropriate enol ether could serve as the dienophile, reacting with a conjugated system like ethyl 2-methyl-3-oxobut-1-ene-1-carboxylate. The reaction can often be promoted by Lewis acid catalysts, which coordinate to the carbonyl oxygen of the heterodiene, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital) and accelerating the reaction.[5] This approach offers excellent control over stereochemistry.[6]

Figure 2: Conceptual pathway for Hetero-Diels-Alder synthesis.

Knoevenagel Condensation-Based Multi-component Reactions

Multi-component reactions (MCRs) that form dihydropyran derivatives often utilize a Knoevenagel condensation as a key step.[7][8] The Knoevenagel condensation involves the reaction of an active methylene compound (like a β-ketoester) with an aldehyde or ketone in the presence of a basic catalyst.[7][8]

While not a direct route to the title compound, a related three-component reaction of an aldehyde, ethyl acetoacetate, and malononitrile is a classic example of how dihydropyran scaffolds are built. The mechanism typically proceeds as follows:

  • Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient alkene.

  • Michael addition of the enolate of ethyl acetoacetate to this alkene.

  • Subsequent intramolecular cyclization and tautomerization to yield the final 4H-pyran product.

Adapting this strategy for the target molecule would require a different set of starting materials, but the underlying principle of a domino sequence involving condensation, addition, and cyclization remains a cornerstone of dihydropyran synthesis.[9]

Section 2: Experimental Protocols

The following protocol details the two-step synthesis via intramolecular O-alkylation, a robust and scalable method for preparing the target compound.[2]

Protocol: Synthesis via Base-Catalyzed Cyclization

This protocol is adapted from established procedures for the synthesis of related dihydropyran carboxylates.[2] It involves the initial C-alkylation of ethyl acetoacetate followed by base-mediated cyclization.

Overall Reaction Scheme:

Synthesis_Workflow cluster_step1 Step 1: C-Alkylation cluster_step2 Step 2: Cyclization A Ethyl Acetoacetate + 1-Bromo-3-chloropropane B Intermediate: Ethyl 2-(3-chloropropyl)- 3-oxobutanoate A->B Base (e.g., NaOEt) Solvent (e.g., Ethanol) C Intermediate from Step 1 D Final Product: Ethyl 6-methyl-3,4-dihydro- 2H-pyran-5-carboxylate C->D Base (e.g., NaOMe) Solvent (e.g., Methanol) Reflux

Figure 3: Workflow for the two-step synthesis protocol.

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (mol)Volume/Mass
Ethyl Acetoacetate130.141.0~130 g
1-Bromo-3-chloropropane157.441.0~157 g
Sodium Methoxide (NaOMe)54.021.1~60 g
Methanol (Anhydrous)32.04-~400 mL
Water18.02-As needed
Diethyl Ether / MTBE--As needed
Saturated NaCl (brine)--As needed
Anhydrous MgSO₄ or Na₂SO₄--As needed

Step-by-Step Procedure

PART A: Synthesis of the Intermediate Halo-keto Ester

(Note: This step is presented conceptually. The one-pot protocol below is often more efficient.)

PART B: One-Pot Alkylation and Cyclization Protocol

  • Reaction Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. Place the flask in an ice-water bath.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous methanol (~400 mL) to the flask. Carefully add sodium methoxide (1.1 mol) in portions, allowing it to dissolve. The process is exothermic.

  • Once the sodium methoxide solution has cooled, add ethyl acetoacetate (1.0 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add 1-bromo-3-chloropropane (1.0 mol) dropwise over 1 hour, keeping the temperature of the reaction mixture between 30-40 °C.[2]

  • Reaction: After the addition, remove the ice bath and heat the mixture to reflux (approx. 70 °C in methanol). Maintain reflux for 8-10 hours, monitoring the reaction by TLC or GC-MS.[2]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A significant amount of salt (NaBr/NaCl) will have precipitated.

    • Add water (~300 mL) to dissolve the salts.[2]

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or MTBE, 3 x 150 mL).

    • Combine the organic layers and wash them with water (1 x 100 mL) and then with saturated brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

    • The resulting crude product is a liquid.[2] Purify the crude oil by fractional distillation under reduced pressure to obtain the pure this compound.[2]

Safety Precautions:

  • Handle sodium methoxide with extreme care. It is corrosive and reacts violently with water.

  • 1-Bromo-3-chloropropane is a halogenated hydrocarbon and should be handled in a well-ventilated fume hood.

  • Perform all operations, especially those involving heating flammable solvents, with appropriate safety measures.

Section 3: Summary of Reaction Conditions

The efficiency of the synthesis is highly dependent on the chosen parameters. The table below summarizes typical conditions for the base-catalyzed cyclization route.

ParameterConditionRationale / Causality
Starting Materials Ethyl acetoacetate, 1,3-DihalopropaneReadily available and provide the necessary carbon framework.
Base Sodium Methoxide (NaOMe), Sodium Ethoxide (NaOEt)Strong base required to deprotonate the enol for intramolecular O-alkylation.[2]
Solvent Methanol, EthanolAlcoholic solvents are suitable for dissolving the base and reactants.[2] Anhydrous conditions are preferred.
Temperature 30-40 °C (addition), Reflux (~70 °C) (reaction)Initial controlled temperature prevents runaway reactions; reflux provides the necessary activation energy for cyclization.[2]
Reaction Time 8-12 hoursSufficient time to ensure the completion of both the alkylation and the slower cyclization step.[2]
Purification Fractional DistillationEffective for separating the liquid product from non-volatile impurities and any remaining starting materials.[2]

Section 4: Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for analysis, typically with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the methyl, ethyl ester, and dihydropyran ring protons and carbons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (C₉H₁₄O₃, MW: 170.21 g/mol ), confirming its elemental composition.[11][12]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step, one-pot procedure involving the alkylation of ethyl acetoacetate with a 1,3-dihalopropane, followed by a base-catalyzed intramolecular O-alkylation. This method is advantageous due to its use of inexpensive starting materials and its scalability. Alternative routes like the hetero-Diels-Alder reaction offer elegant solutions with high stereocontrol but may require more specialized precursors. The choice of synthetic strategy ultimately depends on the specific requirements of the research, including scale, desired purity, and available resources. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers aiming to prepare this important synthetic intermediate.

References

  • Hakimi, F., et al. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry A, 7(4), 406-416. [Link]

  • SIELC Technologies. (2018). Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. [Link]

  • Pałasz, A. (2005). Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry, 3, 3207-3212. [Link]

  • Google Patents. (2012).
  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]

  • Abdel-rahman, S. M., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link]

  • ChemSynthesis. This compound. [Link]

  • Chemsrc. This compound. [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • Chemspace. Mthis compound. [Link]

  • Jung, M. E., & Hagenah, J. A. (1987). Synthetic Approach to Aklavinone Using 2-Oxo-2H-pyran-5-carboxylate (Coumalate) Intermediates. The Journal of Organic Chemistry, 52(10), 1889-1902. [Link]

  • PubChem. Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. [Link]

  • ACS Publications. Stereoselective Synthesis of Dihydropyran-4-ones via a Formal Hetero Diels−Alder Reaction and Ceric Ammonium Nitrate Dehydrogenation. [Link]

  • ResearchGate. Mechanisms of the Knoevenagel hetero Diels-Alder sequence in multicomponent reactions to dihydropyrans. [Link]

  • National Institutes of Health. Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • The University of Liverpool Repository. Enantioselective diels-alder reactions of 2h-pyrans. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchGate. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established literature and field-proven insights.

I. Introduction to the Synthesis

This compound is a valuable heterocyclic building block in organic synthesis. Its preparation can be approached through several synthetic routes, with the most common being a domino Knoevenagel condensation followed by an intramolecular hetero-Diels-Alder reaction, or via a direct alkylation strategy. The choice of method often depends on the available starting materials, desired scale, and specific laboratory capabilities. This guide will address potential issues arising from both of these primary synthetic pathways.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields are a common frustration in organic synthesis and can stem from a variety of factors. Let's break down the potential culprits based on the synthetic route.

For Knoevenagel-Hetero-Diels-Alder Routes:

  • Inefficient Knoevenagel Condensation: The initial condensation is critical. Incomplete formation of the intermediate will directly impact the final yield.

    • Catalyst Choice and Concentration: The selection of a base catalyst is crucial. While strong bases can deprotonate ethyl acetoacetate, they may also promote undesired side reactions, such as self-condensation[1][2][3]. Weak bases like piperidine or pyridine are often preferred. The catalyst loading should also be optimized; too little may result in a sluggish reaction, while too much can lead to byproducts[4].

    • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction or even reverse it[4][5][6]. Employing a Dean-Stark trap during the reaction to azeotropically remove water is a highly effective strategy to drive the equilibrium towards the product[7].

  • Suboptimal Diels-Alder Cyclization: The subsequent intramolecular cyclization is sensitive to thermal conditions and steric hindrance.

    • Reaction Temperature and Time: Insufficient heat may lead to incomplete cyclization. Conversely, excessively high temperatures can cause decomposition of the starting materials or the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.

    • Solvent Effects: The polarity of the solvent can influence the rate and yield of the Diels-Alder reaction. While a range of solvents can be used, toluene is often a good choice as it facilitates azeotropic water removal[7].

For Alkylation Routes:

  • Competing C- vs. O-Alkylation: The enolate of ethyl acetoacetate can undergo both C- and O-alkylation. While C-alkylation is typically desired for the formation of the key intermediate, O-alkylation can be a significant side reaction. The choice of base and solvent can influence this ratio.

  • Base Stoichiometry: An insufficient amount of base will result in incomplete deprotonation of the ethyl acetoacetate, leading to unreacted starting material. Conversely, an excess of a strong base might lead to undesired side reactions[1].

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_conditions Reaction Condition Optimization start Low Yield Observed check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Stoichiometry check_sm->check_reagents reaction_conditions Optimize Reaction Conditions check_reagents->reaction_conditions purification Review Purification Protocol reaction_conditions->purification temp Adjust Temperature reaction_conditions->temp solution Yield Improved purification->solution time Modify Reaction Time temp->time catalyst Screen Catalysts/Bases time->catalyst solvent Test Different Solvents catalyst->solvent

Caption: Systematic approach to troubleshooting low reaction yields.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the likely side products?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions of your starting materials is key to identifying these byproducts.

  • Self-Condensation of Ethyl Acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation (a Claisen condensation) to form dehydroacetic acid and other related compounds[2][3][8][9][10]. This is more likely to occur with stronger bases or at elevated temperatures.

  • Michael Addition Products: If an α,β-unsaturated aldehyde or ketone is used as a starting material in a Knoevenagel-type reaction, the enolate of ethyl acetoacetate can act as a nucleophile in a Michael addition reaction.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in your crude product.

  • Products of C- vs. O-Alkylation (for alkylation routes): As mentioned previously, both C- and O-alkylated products can be formed. These will have different polarities and can often be distinguished by TLC and spectroscopic methods.

Question 3: How can I effectively purify my product?

Answer: The purification of this compound typically involves either distillation or column chromatography.

  • Fractional Distillation: If the product is a liquid and thermally stable, fractional distillation under reduced pressure can be an effective method for purification, especially on a larger scale.

  • Column Chromatography: For smaller scales or for removing closely related impurities, column chromatography is the method of choice.

    • Choice of Stationary Phase: Standard silica gel is often effective. However, if the product is acid-sensitive, the silica gel can be deactivated by pre-treating it with a solution of triethylamine in the eluent. Alternatively, a more neutral stationary phase like alumina can be used[11].

    • Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexanes is a good starting point for elution. The optimal ratio will depend on the polarity of the impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique[12].

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in the Knoevenagel-hetero-Diels-Alder synthesis? A1: The catalyst, typically a weak base, serves to deprotonate the active methylene group of ethyl acetoacetate, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl group of the aldehyde in the Knoevenagel condensation step[4].

Q2: Can I use a different acetoacetate ester, for example, methyl or t-butyl acetoacetate? A2: Yes, in principle, other acetoacetate esters can be used. However, the choice of ester will affect the reaction conditions and the properties of the final product. For instance, t-butyl acetoacetate may be more sterically hindered, potentially slowing down the reaction.

Q3: How can I monitor the progress of my reaction? A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying intermediates and byproducts.

Q4: What are the expected spectroscopic signatures for this compound? A4: While specific shifts can vary slightly depending on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: Signals corresponding to the ethyl ester protons (a quartet and a triplet), a singlet for the methyl group on the pyran ring, and multiplets for the methylene protons of the dihydropyran ring.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the enol ether carbons of the pyran ring, the methyl carbon, and the methylene carbons of the pyran ring and the ethyl group.

  • IR Spectroscopy: A strong absorption band for the C=O stretch of the ester group (around 1700-1730 cm⁻¹) and C=C stretching vibrations.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis via Knoevenagel-Hetero-Diels-Alder Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap fitted with a reflux condenser, add ethyl acetoacetate (1.0 equivalent) and the desired aldehyde (1.0 equivalent) in toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC. The reaction is typically complete when the starting materials are consumed and water is no longer collected in the Dean-Stark trap.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis via Alkylation

This protocol is adapted from a patent for the synthesis of the corresponding methyl ester and may require optimization.

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl acetoacetate (1.05 equivalents) in a suitable anhydrous solvent such as ethanol.

  • Base Addition: Add a solution of sodium ethoxide (1.0 equivalent) in ethanol dropwise to the ethyl acetoacetate solution at room temperature.

  • Alkylation: To the resulting enolate solution, add the alkylating agent (e.g., a 1,3-dihalopropane derivative) (1.0 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by fractional distillation under reduced pressure.

V. Data Presentation

Table 1: Comparison of Reaction Conditions for Yield Optimization

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Piperidine (10)TolueneReflux665
2Pyrrolidine (10)TolueneReflux672
3DBU (5)THF60855
4Piperidine (10)EthanolReflux1250

Note: This is illustrative data. Actual results will vary based on specific substrates and reaction scale.

VI. Visualization of Reaction Pathway

reaction_pathway cluster_knoevenagel Knoevenagel Condensation cluster_diels_alder Hetero-Diels-Alder Cyclization EAA Ethyl Acetoacetate Intermediate Knoevenagel Adduct EAA->Intermediate + Aldehyde (Base Catalyst) Aldehyde Aldehyde Aldehyde->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (Heat)

Caption: Reaction pathway for the Knoevenagel-hetero-Diels-Alder synthesis.

VII. References

  • Wikipedia. Ethyl acetoacetate. [Link]

  • Chemistry for everyone. Ethyl Acetoacetate: Synthesis & Applications. [Link]

  • Hauser, C. R., & Hudson, B. E. (1942). The Acetoacetic Ester Condensation and Certain Related Reactions. Organic Reactions, 1, 266-302.

  • McMurry, J. (2023). The Claisen Condensation Reaction. In Organic Chemistry (10th ed.). Cengage Learning.

  • LibreTexts Chemistry. The Claisen Condensation Reaction. [Link]

  • SBSS College, Begusarai. Ethyl Acetoacetate. [Link]

  • Hansley, V. L., & Schott, S. (1958). U.S. Patent No. 2,843,622. Washington, DC: U.S. Patent and Trademark Office.

  • Gomez, N., et al. (2015). Mechanisms of the Knoevenagel hetero Diels–Alder sequence in multicomponent reactions to dihydropyrans: experimental and theoretical investigations into the role of water. RSC Advances, 5(11), 8175-8186.

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023). Molecules, 28(7), 3085.

  • Gomez, N., et al. (2015). Mechanisms of the Knoevenagel hetero Diels-Alder sequence in multicomponent reactions to dihydropyrans: Experimental and theoretical investigations into the role of water. Request PDF. [Link]

  • ChemSrc. This compound. [Link]

  • SIELC Technologies. Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. [Link]

  • Frank, W. C. (1992). U.S. Patent No. 5,162,551. Washington, DC: U.S. Patent and Trademark Office.

  • Mary, Y. S., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2).

  • WIPO (2011). WO/2011/038926 A process for preparing dihydropyran and its use as protective agent.

  • Zoeller, J. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?. Quora.

  • ChemSynthesis. This compound. [Link]

  • El-Gammal, O. A., et al. (2023). Structural and Antimicrobial Investigation of Some New Nanoparticles Mixed Ligands Metal Complexes of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate in Presence of 1,10-Phenanthroline. Molecules, 28(10), 4209.

Sources

Technical Support Center: Purification of Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities typically arise from the starting materials and side reactions during the synthesis. These can include:

  • Unreacted Starting Materials: Ethyl acetoacetate and 1-bromo-3-chloropropane are the common precursors.[1][2]

  • Side-Products from Self-Condensation: Ethyl acetoacetate can undergo self-condensation, especially in the presence of a base.[3]

  • Hydrolysis Products: The ester functional group in the product can be susceptible to hydrolysis, leading to the corresponding carboxylic acid, particularly if aqueous workup conditions are acidic or basic and prolonged.

  • Polymerization Products: Under certain conditions, the starting materials or the product might undergo polymerization.

Q2: What are the recommended analytical techniques to assess the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for quantifying the purity and detecting non-volatile impurities.[4]

  • Gas Chromatography (GC): GC is useful for analyzing volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can also be used to identify and quantify impurities if their signals are resolved from the product's signals.

  • Mass Spectrometry (MS): Coupled with GC or LC, MS can help in identifying the molecular weights of unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups and detect certain impurities, such as hydroxyl groups from hydrolysis products.[5]

Q3: What are the primary methods for purifying crude this compound?

A3: The two primary methods for the purification of this compound are fractional distillation and silica gel column chromatography.[6][7] The choice between these methods depends on the nature of the impurities and the desired final purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: My final product has a low purity after distillation, with significant amounts of a lower-boiling point impurity.

  • Question: I've purified my crude product by fractional distillation, but my analytical results (GC or HPLC) show a significant peak corresponding to a lower-boiling impurity. What is the likely cause and how can I resolve this?

  • Answer:

    • Likely Cause: The lower-boiling impurity is most likely unreacted ethyl acetoacetate. The boiling point of ethyl acetoacetate is approximately 181 °C, while the boiling point of this compound is around 231 °C.[2][8] Inefficient fractional distillation may not be sufficient to separate these two compounds completely, especially if a significant excess of ethyl acetoacetate was used in the reaction.

    • Solution:

      • Improve Distillation Efficiency: Ensure you are using a fractional distillation setup with a sufficiently long and efficient packed column (e.g., Vigreux, Raschig rings, or metal sponge). Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases in the column.

      • Aqueous Wash: Before distillation, consider washing the crude product with a saturated sodium bicarbonate solution to remove any acidic impurities and then with brine. This can help to remove some water-soluble impurities. Ensure the organic layer is thoroughly dried with an anhydrous drying agent like sodium sulfate before distillation.[7]

      • Column Chromatography: If distillation is still not providing the desired purity, silica gel column chromatography is an effective alternative. A non-polar eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the more polar product from the less polar starting materials.[7]

Problem 2: My purified product appears to be degrading or changing color over time.

  • Question: After purification, my this compound is a colorless oil, but it gradually turns yellow or brown upon storage. What could be causing this degradation?

  • Answer:

    • Likely Cause: The discoloration is likely due to slow decomposition or polymerization. This can be initiated by trace acidic or basic impurities, exposure to air (oxidation), or light. The dihydropyran ring can be susceptible to ring-opening reactions under certain conditions.

    • Solution:

      • Ensure High Purity: The most critical step is to ensure the highest possible purity of the final product. Trace impurities can act as catalysts for decomposition.

      • Inert Atmosphere Storage: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

      • Refrigeration and Light Protection: Store the product in a tightly sealed container at a low temperature (e.g., in a refrigerator) and protected from light by using an amber-colored vial or by wrapping the container in aluminum foil.

      • Addition of a Stabilizer: For long-term storage, consider adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene), although this should be tested on a small scale first to ensure it does not interfere with downstream applications.

Problem 3: I am observing a significant amount of a high-boiling point residue after distillation.

  • Question: After distilling my product, a significant amount of a viscous, high-boiling residue remains in the distillation flask. What is this residue, and how can I minimize its formation?

  • Answer:

    • Likely Cause: The high-boiling residue is likely composed of dimerization or polymerization products of ethyl acetoacetate or the product itself.[9] These side reactions can be promoted by high temperatures during the synthesis or distillation.

    • Solution:

      • Optimize Reaction Conditions: Ensure that the reaction temperature and time are carefully controlled to minimize the formation of side products.

      • Vacuum Distillation: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the product and reduce the thermal stress on the compound, thereby minimizing the formation of high-boiling decomposition or polymerization products.

      • Purification Prior to Distillation: If the crude product is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before distillation.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying several grams of the crude product when impurities have significantly different boiling points.

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short-path distillation head and a well-insulated distillation column packed with a suitable material (e.g., Raschig rings or metal sponge).

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Collecting Fractions:

    • Collect the initial fraction, which will likely contain low-boiling impurities and residual solvents, in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask to collect the pure product.

  • Completion: Stop the distillation when the temperature starts to rise again or when only a small amount of residue remains in the distillation flask.

  • Storage: Store the purified product under an inert atmosphere in a refrigerator.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is ideal for achieving very high purity, especially when dealing with impurities that have similar boiling points to the product.

Step-by-Step Methodology:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of ethyl acetate and hexane (e.g., 2:8 v/v).[7]

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC).[7]

  • Combining Fractions: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Physical Properties and Chromatographic Data

PropertyValueSource
Molecular FormulaC9H14O3[2][10]
Molecular Weight170.21 g/mol [2][10]
Boiling Point230.9 ± 29.0 °C at 760 mmHg[2]
Density1.1 ± 0.1 g/cm³[2]
HPLC Conditions
ColumnC18 Reverse Phase[4]
Mobile PhaseAcetonitrile, Water, and Phosphoric Acid[4]
Column Chromatography
Stationary PhaseSilica Gel[7]
Mobile PhaseEthyl Acetate/Hexane (e.g., 2:8 v/v)[7]

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Analysis1 Initial Purity Analysis (TLC, GC, HPLC) Crude->Analysis1 Decision Purity Acceptable? Analysis1->Decision Distillation Fractional Vacuum Distillation Decision->Distillation No, High Boiling Impurities Chromatography Silica Gel Column Chromatography Decision->Chromatography No, Close Boiling Impurities PureProduct Pure Product (>98%) Decision->PureProduct Yes Analysis2 Final Purity Analysis (HPLC, GC, NMR) Distillation->Analysis2 Chromatography->Analysis2 Analysis2->PureProduct

Caption: Purification workflow for this compound.

Impurity Removal Strategy

ImpurityRemoval cluster_impurities Common Impurities cluster_methods Purification Methods Unreacted Ethyl Acetoacetate Unreacted Ethyl Acetoacetate Distillation Fractional Vacuum Distillation Unreacted Ethyl Acetoacetate->Distillation Lower Boiling Point Chromatography Column Chromatography Unreacted Ethyl Acetoacetate->Chromatography Dimerization Products Dimerization Products Dimerization Products->Distillation Higher Boiling Point (Residue) Dimerization Products->Chromatography Hydrolysis Product Hydrolysis Product Hydrolysis Product->Chromatography AqueousWash Aqueous Wash (e.g., NaHCO3) Hydrolysis Product->AqueousWash Forms Salt Unreacted 1-bromo-3-chloropropane Unreacted 1-bromo-3-chloropropane Unreacted 1-bromo-3-chloropropane->Distillation Lower Boiling Point

Caption: Relationship between common impurities and effective removal methods.

References

  • Google Patents.

  • (2016). IUCrData, 2(12), x162158.

  • (2018). SIELC Technologies.

  • ChemSynthesis.

  • Google Patents.

  • Chemsrc.

  • Chemspace.

  • Wikipedia.

  • ResearchGate.

  • (2024). Chemistry for everyone.

  • Britannica.

  • (2021). ChemRxiv.

  • (2024). Advanced Journal of Chemistry A, 7(4), 406-416.

  • (2023). Molecules, 28(5), 2172.

  • Organic Syntheses, Coll. Vol. 4, p.210 (1963); Vol. 32, p.35 (1952).

  • (2019). World Journal of Pharmaceutical and Medical Research, 5(8), 125-135.

  • Organic Chemistry Portal.

  • (2020). World Journal of Pharmaceutical Research, 9(11), 420-429.

Sources

Technical Support Center: Dihydropyran (DHP) Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Polymerization & Catalyst Deactivation in DHP Production

Executive Summary

3,4-Dihydro-2H-pyran (DHP) is a critical enol ether used primarily as a protecting group for alcohols.[1][2] Its synthesis via the dehydration of tetrahydrofurfuryl alcohol (THFA) is thermodynamically favorable but kinetically sensitive.

The primary failure mode in this process is polymerization .

  • In-Reactor (Coking): High-temperature oligomerization on the catalyst surface, driven by strong Brønsted acid sites, leading to reactor plugging and yield loss.

  • In-Storage (Degradation): Auto-catalyzed polymerization initiated by trace acids or moisture.

This guide provides technical protocols to suppress these pathways, focusing on catalyst acidity modulation and vapor-phase kinetics .

Module 1: Catalyst Engineering (The Root Cause)

User Issue: "My alumina catalyst turns black and loses activity within 2 hours of stream time."

Diagnosis: Uncontrolled Brønsted Acidity

Standard


-Alumina (

-Al

O

) possesses both Lewis acid sites (electron acceptors) and Brønsted acid sites (proton donors).
  • Lewis Sites: Catalyze the desired dehydration of THFA to DHP.

  • Brønsted Sites: Catalyze the ring-opening and subsequent polymerization of DHP into "coke" (carbonaceous deposits).

Solution: Alkali-Doping Protocol

To prevent polymerization, you must selectively poison the strong Brønsted sites while retaining Lewis acidity.

Protocol: Preparation of K-Doped

-Alumina

This protocol modifies the catalyst surface to inhibit coke formation.

  • Materials: Commercial

    
    -Alumina extrudates (surface area >150 m²/g), Potassium Carbonate (
    
    
    
    ), Deionized Water.
  • Impregnation:

    • Dissolve

      
       in water to create a solution where the K content equals 0.5 to 1.0 wt%  of the alumina mass.
      
    • Add the alumina extrudates to the solution.

    • Stir gently for 4 hours at room temperature.

  • Drying: Evaporate water at 100°C for 12 hours.

  • Calcination (Activation):

    • Heat the catalyst in a muffle furnace.[1]

    • Ramp: 5°C/min to 500°C .

    • Hold: 4 hours.

    • Why? This locks the potassium ions onto the surface hydroxyls (Brønsted sites), neutralizing them.

Technical Insight: Acid Site Impact
Acid Site TypeInteraction with DHPOutcomeMitigation Strategy
Lewis Acid (

)
Coordinates with THFA hydroxyl groupProduct: Dehydration to DHPPreserve via calcination
Brønsted Acid (

)
Protonates the C=C bond of DHPFailure: Cationic Polymerization (Coke)Neutralize via Alkali Doping (K/Na)

Module 2: Reaction Process Control

User Issue: "I am getting high conversion of THFA, but low DHP yield. The mass balance suggests heavy oligomers."

Diagnosis: Residence Time & Phase Control

DHP is highly reactive. If it remains in contact with the catalyst for too long, or if the reaction occurs in the liquid phase, it will polymerize.

Troubleshooting Guide

Q1: Should I run this in liquid or vapor phase? A: Strictly Vapor Phase. Liquid-phase dehydration (e.g., refluxing with acid) almost invariably leads to tar formation because the high concentration of DHP facilitates intermolecular chain growth. Vapor phase ensures DHP molecules are separated by carrier gas, reducing collision frequency.

Q2: What are the optimal operating conditions? A:

  • Temperature: 300°C – 350°C .

    • <300°C: Incomplete conversion.[3]

    • >375°C: Thermal cracking and rapid coking.

  • Carrier Gas: Nitrogen (

    
    ).
    
    • Flow Rate: High enough to maintain a Weight Hourly Space Velocity (WHSV) of 0.5 – 1.0

      
       .
      
  • Feed Dilution: Dilute THFA feed (10-20% in inert gas) to minimize bimolecular polymerization reactions.

Module 3: Reaction Pathway Visualization

The following diagram illustrates the competitive pathways between synthesis and polymerization. Note the critical intervention point at the "Brønsted Acid Site."

DHP_Synthesis cluster_0 Intervention Strategy THFA THFA (Reactant) Lewis Lewis Acid Site (Catalytic Active Center) THFA->Lewis Adsorption Carbo Carbenium Ion Intermediate Lewis->Carbo -H2O (Dehydration) DHP 3,4-Dihydropyran (Target Product) Carbo->DHP Rearrangement Bronsted Brønsted Acid Site (Catalyst Defect/Water) DHP->Bronsted Protonation Polymer Polymer/Coke (Catalyst Deactivation) Bronsted->Polymer Cationic Polymerization Polymer->Lewis Physically Blocks Active Site Doping Alkali Doping Doping->Bronsted

Caption: Mechanistic pathway of THFA dehydration. Green paths indicate desired synthesis; Red paths indicate polymerization failure modes triggered by Brønsted acidity.

Module 4: Post-Reaction Stabilization (Storage)

User Issue: "My purified DHP turned into a viscous gel after one week of storage."

Diagnosis: Auto-Catalyzed Hydrolysis/Polymerization

Even after distillation, trace amounts of acid or moisture can trigger polymerization or hydrolysis (reverting to hydroxypentanal).

Stabilization Protocol
  • Drying: DHP must be dried over Molecular Sieves (3Å or 4Å) immediately after collection to remove water produced during the reaction.

  • Inhibitor Addition:

    • Add 0.1% Potassium Hydroxide (KOH) pellets or Triethylamine to the storage container.

    • Mechanism:[1][4][5][6] These bases scavenge any protons (

      
      ) generated by trace oxidation or moisture, preventing the initiation of cationic polymerization.
      
  • Atmosphere: Store under Argon or Nitrogen to prevent the formation of peroxides, which can also initiate radical polymerization.

References

  • Li, L., et al. (2018). "Gas-phase dehydration of tetrahydrofurfuryl alcohol to dihydropyran over

    
    -Al
    
    
    
    O
    
    
    ."[4] Applied Catalysis B: Environmental.
    • Source:[4]

    • Relevance: Defines the mechanism of Lewis vs. Brønsted sites in DHP synthesis and the coking phenomenon.
  • Sato, S., et al. (2008). "Vapor-phase synthesis of 3,4-2H-dihydropyran from tetrahydrofurfuryl alcohol.

    • Source: (Verified via search context)

    • Relevance: Establishes the efficacy of Cu-modified alumina and hydrogen flow to prevent deactiv
  • Sigma-Aldrich.

    • Source:

    • Relevance: Safety, flammability, and standard stabiliz
  • Organic Chemistry Portal. "Synthesis of 3,4-dihydro-2H-pyrans."

    • Source:

    • Relevance: General synthetic utility and protecting group chemistry context.[1][2][7]

Sources

Technical Support Center: Thermal Dynamics in Dihydropyran Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Synthesis Division) Ticket ID: DHP-THERM-001 Subject: Optimization of Temperature Parameters in Dihydropyran (DHP) Synthesis

Executive Summary: The Thermal Triad

Welcome to the DHP Synthesis Support Hub. You are likely here because your dihydropyran yields are inconsistent, or your enantiomeric excess (ee) has collapsed. In DHP synthesis—whether via Hetero-Diels-Alder (HDA) or Prins cyclization—temperature is not merely a variable; it is the switch that toggles between kinetic selectivity and thermodynamic reversibility .

Our technical guidance is built on three pillars:

  • Stereocontrol (The Kinetic Zone): Low temperatures (<25°C) favor endo selectivity via secondary orbital interactions.

  • Catalyst Integrity: Lewis acids and organocatalysts (e.g., Jacobsen’s Cr(salen)) have narrow thermal windows before deactivation or solubility failure.

  • Reversibility (The Retro-HDA Trap): Exceeding thermal thresholds (>80°C) triggers the retro-Hetero-Diels-Alder reaction, scrambling stereocenters.

Diagnostic Visualizations
Figure 1: The Kinetic vs. Thermodynamic Landscape

This decision tree illustrates the mechanistic consequences of thermal choices in HDA reactions.

DHP_Reaction_Pathways Start Reagents (Diene + Aldehyde) Temp_Low Low Temp (-78°C to 25°C) Start->Temp_Low Catalyst: Lewis Acid/Cr(salen) Temp_High High Temp (>80°C) Start->Temp_High Microwave/Reflux Kinetic_State Kinetic Control Temp_Low->Kinetic_State Thermo_State Thermodynamic Control Temp_High->Thermo_State Endo Endo-DHP (High ee%, Kinetic Product) Kinetic_State->Endo Secondary Orbital Interactions Exo Exo-DHP (Thermodynamic Product) Thermo_State->Exo Steric Relief Retro Retro-HDA (Decomposition) Thermo_State->Retro Entropy Driven Endo->Exo Isomerization (if heated)

Caption: Kinetic control at low T favors the Endo adduct; high T promotes Exo isomerization or Retro-HDA decomposition.

Troubleshooting Matrix (FAQs)

This section addresses specific failure modes reported by our user base.

Category A: Stereochemical Collapse

Q1: My enantioselectivity (ee) dropped from 92% to 60% upon scaling up. I maintained the same external bath temperature. What happened?

  • Diagnosis: Loss of internal thermal control (Exotherm).

  • Root Cause: HDA reactions are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, causing heat accumulation ("hot spots") inside the vessel. Even a transient spike of 10°C can trigger the retro-HDA pathway , which is non-stereoselective.

  • Solution:

    • Switch from batch addition to slow addition of the diene (Danishefsky’s diene) to the cooled aldehyde/catalyst mixture.

    • Use internal temperature monitoring (probe), not just bath temperature.

Q2: I am using a Jacobsen-type Cr(salen) catalyst at -20°C, but the reaction has stalled completely.

  • Diagnosis: Catalyst Solubility Limit.[1]

  • Root Cause: While lower temperatures favor ee, many chiral salen complexes precipitate out of solution (especially in non-polar solvents like toluene or hexanes) below 0°C, halting the catalytic cycle.

  • Solution:

    • Raise T to 0–4°C . This is often the "Goldilocks" zone for Cr(salen) catalysts—sufficient solubility with high enantiocontrol [1].

    • Add a co-solvent (e.g., 10% CH2Cl2) to maintain homogeneity without significantly disrupting the transition state.

Category B: Reaction Failure & Side Products [2]

Q3: In my Prins cyclization, I am seeing significant amounts of racemic material and acyclic diols.

  • Diagnosis: Oxonia-Cope Rearrangement.[2][3]

  • Root Cause: In Prins cyclizations, temperatures >70°C promote the 2-oxonia-Cope rearrangement, which scrambles the stereochemistry of the intermediate oxocarbenium ion [4].

  • Solution:

    • Keep reaction temperature below 60°C .

    • If the reaction is sluggish, increase Lewis acid strength (e.g., switch from TMSOTf to InCl3) rather than increasing heat.

Q4: Can I use microwave irradiation to speed up DHP synthesis?

  • Diagnosis: Feasible, but requires a mechanism switch.

  • Insight: You cannot simply microwave a delicate enantioselective HDA reaction. However, for racemic library generation via Multicomponent Reactions (MCR), microwaves are superior.

  • Protocol: Use the Hantzsch-type or 3-component condensation (Aldehyde + 1,3-dicarbonyl + Urea/Enamine).

  • Parameters: 80–100°C for 10–20 minutes. The short duration prevents the degradation usually seen at these temps during conventional reflux [2].

Standardized Data: Temperature vs. Outcome
Reaction TypeTarget TempCatalyst SystemPrimary Risk at High TPrimary Risk at Low T
Asymmetric HDA 0°C to 25°CCr(salen) / Cu-BOXRetro-HDA (Low ee)Catalyst Precipitation
Prins Cyclization 25°C to 60°CTMSOTf / InCl3Oxonia-Cope (Racemization)Incomplete Cyclization
MCR (Microwave) 80°C to 120°CIonic Liquids / PEGPolymerizationNo Reaction
Validated Experimental Protocol
Protocol: Enantioselective Hetero-Diels-Alder Synthesis of Dihydropyrans

Target: Kinetic Endo-Product with >90% ee.

Reagents:

  • Aldehyde (1.0 equiv)[4]

  • Danishefsky’s Diene (1.2 equiv)

  • (1S, 2S)-Cr(salen) Catalyst (2–5 mol%) [1]

  • Solvent: TBME (tert-Butyl methyl ether) or CH2Cl2

Workflow:

  • Catalyst Activation: In a flame-dried flask, dissolve the Cr(salen) catalyst in TBME. Add oven-dried 4Å molecular sieves.

    • Tech Note: Sieves are critical to remove trace water which hydrolyzes the Lewis acid catalyst.

  • Thermal Equilibration: Cool the mixture to 0°C using an ice/water bath. Allow 15 minutes for internal temperature stabilization.

  • Substrate Addition: Add the aldehyde. Stir for 5 minutes.

  • Controlled Initiation: Add Danishefsky’s diene dropwise over 20 minutes.

    • Critical: Monitor internal T. Do not allow T > 5°C.

  • Incubation: Stir at 0–4°C for 24–48 hours.

    • Checkpoint: Monitor via TLC.[4][5] If conversion <10% after 12h, warm to 10°C, but do not exceed 20°C.

  • Quench: Treat with dilute TFA in CH2Cl2 at 0°C to cleave the silyl enol ether and yield the dihydropyranone.

Figure 2: Troubleshooting Logic Flow

Use this flow to resolve yield/purity issues.

DHP_Troubleshooting Issue Identify Issue Low_Yield Low Yield / Conversion Issue->Low_Yield Low_EE Low Enantioselectivity Issue->Low_EE Check_Sol Check Solubility Low_Yield->Check_Sol Precipitate visible? Check_T Check Temp Low_EE->Check_T Is T > 20°C? Action_Cool Action: Decrease T (Target 0°C) Check_T->Action_Cool Yes (Retro-HDA active) Action_Slow Action: Slower Addition (Control Exotherm) Check_T->Action_Slow No (Hidden Exotherm) Action_Heat Action: Increase T (Max 25°C) Check_Sol->Action_Heat Yes (Catalyst crashed out)

Caption: Diagnostic flow for correcting yield and stereoselectivity deviations in DHP synthesis.

References
  • Enantioselective Synthesis of Dihydropyrans via Hetero-Diels-Alder Reactions. Source: Organic Syntheses / Jacobsen Lab URL:[Link] Relevance: Defines the standard protocol for Cr(salen) catalyzed HDA and the 0-25°C operational window.

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines (and Pyran analogs). Source: MDPI (Molecules) URL:[Link] Relevance: Validates high-temperature (80°C+) short-duration protocols for MCR routes.

  • Prins Reaction: Mechanism and Conditions. Source:[2] Organic-Chemistry.org URL:[Link] Relevance: details the temperature dependence of acetal vs. homoallylic alcohol formation.

  • Prins Cyclization-Mediated Stereoselective Synthesis. Source: Beilstein Journal of Organic Chemistry URL:[Link] Relevance: Explains the oxonia-Cope rearrangement risks at elevated temperatures.

Sources

Technical Support Center: Chiral Separation of Dihydropyran Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals actively engaged in the chiral separation of dihydropyran enantiomers. Authored from the perspective of a Senior Application Scientist, this document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during experimental work. The content is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring a comprehensive understanding of the principles at play. From method development to preparative scale-up, this guide aims to be an essential resource for achieving robust and reproducible enantiomeric separations of this critical class of heterocyclic compounds.

The dihydropyran (DHP) scaffold is a cornerstone in medicinal chemistry, most notably for its role in calcium channel blockers used to treat cardiovascular diseases.[1][2] As the therapeutic and toxicological profiles of enantiomers can differ significantly, the ability to separate and quantify the individual enantiomers of dihydropyran derivatives is of paramount importance in drug discovery and development.[3][4][5] This guide provides practical solutions to common challenges encountered during the chiral separation of these compounds.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section is formatted as a series of questions and answers to directly address specific problems you may face in the lab.

High-Performance Liquid Chromatography (HPLC)

Q1: I am not seeing any separation of my dihydropyran enantiomers on a polysaccharide-based chiral stationary phase (CSP). What are my next steps?

A1: This is a common starting point in chiral method development. Here’s a systematic approach to troubleshoot the lack of resolution:

  • Confirm Appropriate Mobile Phase Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[6][7] If you started in normal phase (e.g., hexane/isopropanol), the polarity of your mobile phase may not be optimal.

    • Actionable Advice: Systematically screen different mobile phase compositions. A good starting point is to vary the alcohol modifier (e.g., ethanol, isopropanol) concentration in hexane. If normal phase fails, switch to a polar organic mode (e.g., acetonitrile or methanol with additives) or a reversed-phase mode (e.g., acetonitrile/water or methanol/water with buffers).[8] Sometimes, a "HILIC-like" separation mechanism can occur in aqueous-organic mobile phases on these columns.[8]

  • Evaluate Mobile Phase Additives: Acidic or basic additives can significantly impact peak shape and selectivity by interacting with the analyte and the CSP.[9]

    • Actionable Advice: For basic dihydropyran derivatives, add a small amount (0.1%) of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to your normal phase mobile phase. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) or formic acid may be beneficial. In some cases, the concentration of an additive like formic acid can even reverse the enantiomer elution order (EEO).[8][10]

  • Consider a Different Chiral Stationary Phase: While polysaccharide CSPs are a great first choice, no single CSP can separate all enantiomers.[11] Structural similarity to a compound that separated well on a particular CSP is no guarantee of success for your analyte.

    • Actionable Advice: If extensive mobile phase screening on one polysaccharide CSP fails, try a CSP with a different chiral selector. For example, if you started with a cellulose-based column, screen an amylose-based one next. Pirkle-type phases (like Whelk-O 1) or macrocyclic glycopeptide phases (like vancomycin or teicoplanin) can offer different chiral recognition mechanisms and are excellent alternatives.[1][2]

Q2: My dihydropyran enantiomer peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape can compromise resolution and quantification. Here are the primary causes and solutions:

  • Secondary Interactions: Unwanted interactions between your analyte and the silica support of the CSP can lead to tailing.

    • Actionable Advice: The use of mobile phase additives, as described in A1, is crucial. For basic analytes, a basic additive will compete for active sites on the silica surface, improving peak symmetry.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or tailing peaks.

    • Actionable Advice: Reduce the injection volume or the concentration of your sample. This is particularly important during analytical method development.

  • Inappropriate Sample Solvent: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion.[12]

    • Actionable Advice: Ideally, dissolve your sample in the mobile phase itself.[12] If solubility is an issue, use the weakest solvent possible that will fully dissolve your compound. For normal phase, this might mean using a small amount of the alcohol modifier in hexane.

Q3: I have baseline separation, but the analysis time is too long for high-throughput screening. How can I speed up the separation?

A3: Once you have achieved separation, you can optimize the method for speed.

  • Increase Flow Rate: This is the most direct way to reduce run time.

    • Actionable Advice: Gradually increase the flow rate. Be aware that this will increase backpressure and may reduce resolution. A balance must be struck between speed and separation quality.

  • Use Superficially Porous Particles (SPPs) or Smaller Particle Size Columns: These columns offer higher efficiency, allowing for faster separations without a significant loss in resolution.[1][2]

    • Actionable Advice: If available, switch to a column with the same stationary phase chemistry but packed with smaller particles (e.g., 3 µm or sub-2 µm) or SPPs. This will likely require an HPLC system capable of handling higher backpressures.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an inherently faster technique than HPLC due to the lower viscosity of the mobile phase.[5][13]

    • Actionable Advice: If you have access to an SFC system, this is an excellent alternative for high-throughput chiral separations. Methods can often be transferred from normal phase HPLC with some optimization.[13]

Supercritical Fluid Chromatography (SFC)

Q1: I'm developing an SFC method for my dihydropyran enantiomers and the peak shapes are poor.

A1: Peak shape issues in SFC often relate to the properties of the supercritical fluid mobile phase and the sample diluent.

  • Sample Diluent Mismatch: Injecting a sample in a strong, non-polar solvent can cause peak distortion.[14]

    • Actionable Advice: Similar to HPLC, the ideal sample solvent is the mobile phase itself. However, aprotic solvents with low viscosity are generally preferred to avoid strong solvent effects.[14] Experiment with different sample solvents to find the one that provides the best peak shape.

  • Modifier and Additive Optimization: The choice and concentration of the alcohol co-solvent (modifier) and any additives are critical.

    • Actionable Advice: Screen different alcohol modifiers (methanol is a common starting point) at various concentrations (e.g., 5% to 40%).[15] Basic additives like isopropylamine are often used to improve the peak shape of basic compounds.[15]

Q2: My resolution in SFC is not as good as in normal phase HPLC. What can I do to improve it?

A2: While SFC is often highly efficient, achieving optimal resolution requires careful parameter tuning.

  • Systematic Screening of CSPs and Modifiers: The selectivity in SFC can be quite different from HPLC, even with the same stationary phase.[13][16]

    • Actionable Advice: A comprehensive screening of different polysaccharide CSPs and alcohol modifiers is essential.[16] An automated column and solvent switching system can greatly expedite this process.[14]

  • Adjusting Backpressure and Temperature: These parameters influence the density of the supercritical fluid, which in turn affects solvating power and selectivity.

    • Actionable Advice: Methodically vary the backpressure (e.g., from 100 to 200 bar) and temperature (e.g., from 25°C to 40°C) to find the optimal conditions for your separation.

Section 2: Frequently Asked Questions (FAQs)

Q: Which chiral stationary phases are most effective for dihydropyran derivatives?

A: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the most widely used and successful for a broad range of chiral compounds, including dihydropyridines.[7][8] Pirkle-type CSPs, such as the WhelkoShell column, have also shown outstanding results for separating dihydropyridine derivatives, especially in normal phase and SFC modes.[1][2] Macrocyclic glycopeptide selectors like vancomycin and teicoplanin can also be effective, particularly for dihydropyridines with basic functional groups.[1][17]

Q: Can I use the same chiral column for both normal-phase and reversed-phase separations?

A: It depends on the type of CSP. Immobilized polysaccharide phases (often designated with "I" in the name, e.g., CHIRALPAK IA, IB, IC) are compatible with a wide range of solvents and can be switched between normal-phase and reversed-phase modes.[9][12] However, coated polysaccharide phases have restrictions on the solvents that can be used, as some solvents can damage or dissolve the coating.[12][18] Always consult the column care and use manual provided by the manufacturer.[18]

Q: What is a "chiral screen" and why is it important?

A: A chiral screen is a systematic process of testing a new compound on a variety of chiral columns with different mobile phases to quickly identify promising separation conditions.[15][19] Since it is nearly impossible to predict the best CSP for a novel compound based on its structure alone, a screening approach is the most efficient way to develop a chiral separation method.[19]

Q: How do I scale up my analytical chiral separation for preparative purification?

A: Scaling up a chiral separation involves more than just using a larger column. Key considerations include:

  • Loading Capacity: The amount of sample that can be injected onto the column without losing resolution. Polysaccharide-based CSPs are generally known for their high loading capacity.[7]

  • Solubility: The sample must be highly soluble in the mobile phase to allow for high concentration injections. This is a significant factor in preparative chromatography.

  • Mobile Phase Choice: For preparative work, volatile mobile phases (like those used in normal phase and SFC) are often preferred as they are easier to remove from the collected fractions. SFC is particularly advantageous for preparative separations due to its speed and reduced solvent consumption.[5][7][13]

Q: My dihydropyran compound has two chiral centers. How does this affect the separation?

A: A compound with two chiral centers can exist as up to four stereoisomers (two pairs of enantiomers, which are diastereomers of each other). Since diastereomers have different physical properties, they can often be separated on a standard achiral column.[20][21] However, a chiral stationary phase is required to separate the enantiomeric pairs.[21] In some cases, a single chiral method can resolve all four stereoisomers. For instance, the NicoShell column has been shown to separate all four stereoisomers of some dihydropyridine derivatives with a second chiral center.[1][2]

Section 3: Experimental Protocols & Workflows

Protocol 1: General Chiral Stationary Phase Screening for Dihydropyran Enantiomers

This protocol outlines a systematic approach to identify a suitable chiral stationary phase and mobile phase for a novel dihydropyran compound.

1. Column Selection:

  • Select a set of 3-4 chiral columns with different selectivities. A recommended starting set includes:
  • An amylose-based polysaccharide column (e.g., Chiralpak AD, AS).
  • A cellulose-based polysaccharide column (e.g., Chiralcel OD, OJ).
  • A Pirkle-type column (e.g., Whelk-O 1).

2. Mobile Phase Screening (Normal Phase HPLC):

  • Prepare stock solutions of your dihydropyran racemate in a suitable solvent (e.g., hexane/isopropanol 50/50).
  • For each column, run a series of isocratic mobile phases, starting with a non-polar solvent and increasing the concentration of an alcohol modifier.
  • Screen 1: Hexane/Isopropanol (IPA) in ratios of 90/10, 80/20, 70/30.
  • Screen 2: Hexane/Ethanol (EtOH) in ratios of 90/10, 80/20, 70/30.
  • If the analyte is basic, add 0.1% DEA to all mobile phases.
  • Typical flow rate for a 4.6 mm ID column: 1.0 mL/min.
  • Monitor the separation by UV detection at an appropriate wavelength for your compound.

3. Mobile Phase Screening (Polar Organic & Reversed-Phase HPLC):

  • If no separation is achieved in normal phase, switch to polar organic or reversed-phase modes (ensure your columns are compatible).
  • Polar Organic Screen: Acetonitrile with 0.1% TFA and/or 0.1% DEA.
  • Reversed-Phase Screen: Acetonitrile/Water with 0.1% Formic Acid in ratios of 70/30, 50/50.

4. Data Evaluation:

  • For each run, calculate the retention factors (k), selectivity (α), and resolution (Rs).
  • Identify the column/mobile phase combination that provides the best resolution (ideally Rs > 1.5) as the starting point for method optimization.
Workflow Visualization

Below is a diagram illustrating the general workflow for chiral method development.

ChiralMethodDevelopment Start Start: Racemic Dihydropyran Sample Solubility Determine Analyte Solubility Start->Solubility SelectMode Select Initial Separation Mode (NP, RP, PO, SFC) Solubility->SelectMode ScreenCSPs Screen Multiple CSPs (Polysaccharide, Pirkle-type, etc.) SelectMode->ScreenCSPs ScreenMPs Screen Mobile Phases (Vary modifier type & concentration) ScreenCSPs->ScreenMPs For each CSP Additives Test Additives (Acidic/Basic) ScreenMPs->Additives Eval Evaluate Separation (Resolution, Peak Shape) Additives->Eval NoSep No Separation Eval->NoSep If Rs = 1 PartialSep Partial Separation (Rs < 1.5) Eval->PartialSep If 1 < Rs < 1.5 GoodSep Good Separation (Rs > 1.5) Eval->GoodSep If Rs > 1.5 NoSep->ScreenCSPs Try different CSPs / Mode Optimize Optimize Method (Flow Rate, Temperature, Gradient) PartialSep->Optimize Proceed to Optimization GoodSep->Optimize Validate Validate & Implement Method Optimize->Validate End End: Robust Chiral Separation Validate->End

Caption: General workflow for chiral method development.

References

  • Salehi, R., et al. (2024). Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives. Journal of Pharmaceutical and Biomedical Analysis, 251, 116420. Retrieved February 10, 2026, from [Link]

  • 6 Top Chiral Chromatography Questions. (2020, December 12). Regis Technologies. Retrieved February 10, 2026, from [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved February 10, 2026, from [Link]

  • D'Orazio, G., et al. (2017). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns. Journal of Pharmaceutical and Biomedical Analysis, 145, 593-602. Retrieved February 10, 2026, from [Link]

  • Zeng, L., et al. (2003). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 989(2), 227-235. Retrieved February 10, 2026, from [Link]

  • Bell, F., & Jones, A. (2022). Best practices and instrumental troubleshooting for successful SFC methods. In Practical Application of Supercritical Fluid Chromatography for Pharmaceutical Research and Development (pp. 353-375). Retrieved February 10, 2026, from [Link]

  • Salehi, R., et al. (2024). Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives. PubMed, 39208648. Retrieved February 10, 2026, from [Link]

  • Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Ferretti, R., et al. (2000). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. Journal of Pharmaceutical and Biomedical Analysis, 22(2), 325-333. Retrieved February 10, 2026, from [Link]

  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. (2018). MDPI. Retrieved February 10, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2011). LCGC International. Retrieved February 10, 2026, from [Link]

  • Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives. (2024). Semantic Scholar. Retrieved February 10, 2026, from [Link]

  • Separation of Enantiomers: Needs, Challenges, Perspectives. (2004). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Dos and Don'ts for Using Daicel Chiral Columns Effectively. (2021, March 14). Daicel Chiral Technologies. Retrieved February 10, 2026, from [Link]

  • Enantiomer Separations. (n.d.). LCGC. Retrieved February 10, 2026, from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved February 10, 2026, from [Link]

  • Method development with CHIRALPAK® IA. (n.d.). Daicel Chiral Technologies. Retrieved February 10, 2026, from [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes. Retrieved February 10, 2026, from [Link]

  • The Secrets to Mastering Chiral Chromatography. (2023, May 3). RotaChrom. Retrieved February 10, 2026, from [Link]

  • Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives. (2024). AVESİS. Retrieved February 10, 2026, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. Retrieved February 10, 2026, from [Link]

  • Enantiomeric separation in pharmaceutical analysis. (2007). Journal of Pharmaceutical and Chemical Research. Retrieved February 10, 2026, from [Link]

  • Chiral SFC-MS method for separation of enantiomers of compound 9 and... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved February 10, 2026, from [Link]

  • When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks? (2017, January 14). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Chiral Separations: Using SFC to Unlock Purification Potential. (2023, August 24). YouTube. Retrieved February 10, 2026, from [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020, April 21). PMC. Retrieved February 10, 2026, from [Link]

  • Chiral separation problem. (2010, October 23). Chromatography Forum. Retrieved February 10, 2026, from [Link]

  • Chiral Drug Separation. (n.d.). InTechOpen. Retrieved February 10, 2026, from [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.). Wiley. Retrieved February 10, 2026, from [Link]

  • Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. (2012). PubMed. Retrieved February 10, 2026, from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC International. Retrieved February 10, 2026, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). MDPI. Retrieved February 10, 2026, from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2022). Chemical Science. Retrieved February 10, 2026, from [Link]

  • Separation of enantiomers by gas chromatography. (2001). PubMed. Retrieved February 10, 2026, from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Retrieved February 10, 2026, from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. Retrieved February 10, 2026, from [Link]

  • Separation of enantiomers by gas chromatography. (2001). ResearchGate. Retrieved February 10, 2026, from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved February 10, 2026, from [Link]

  • How does GC separate enantiomers. (2019, June 7). Reddit. Retrieved February 10, 2026, from [Link]

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Validation & Comparative

Spectroscopic Analysis of Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (EMDPC) is a critical heterocyclic intermediate, often employed in the synthesis of bioactive compounds (e.g., pentoxifylline precursors) and functionalized pyrans.[1] Its quality control presents a unique analytical challenge: the molecule contains an acid-sensitive enol ether moiety and is prone to double-bond migration.[1]

This guide objectively compares three primary analytical workflows—GC-MS , High-Field NMR , and UHPLC-PDA-MS —for the detection of critical impurities.[1] While GC-MS offers superior sensitivity for volatile starting materials, NMR remains the non-negotiable standard for structural isomer confirmation.[1] This document details the causality behind these method selections and provides self-validating protocols for their execution.

The Target Analyte & Impurity Profile

To select the correct spectroscopic tool, one must first understand the "Suspect Profile."[1] EMDPC synthesis (typically via hetero-Diels-Alder or alkylation/cyclization of


-keto esters) generates specific classes of impurities.
Impurity ClassSpecific CompoundAnalytical Challenge
Starting Material Ethyl Acetoacetate (EAA)High volatility; overlaps in low-res UV.[1]
Regioisomer Ethyl 6-methyl-5,6-dihydro-2H-pyran-5-carboxylateIdentical MW; requires separation of olefinic signals.[1]
Hydrolysis Product 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acidPolar; tails badly in GC; requires buffering in HPLC.[1]
Oxidation Product Aromatized Pyrylium speciesUV-active; distinct conjugation shift.[1]

Comparative Analysis of Methodologies

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Role: The Quantitative Workhorse for Volatiles[1]

  • Mechanism: Utilizes the volatility of the ethyl ester to separate EMDPC from unreacted Ethyl Acetoacetate (EAA) and non-polar side products.

  • Pros: High sensitivity (LOD < 1 ppm); excellent separation of starting materials.[1]

  • Cons: Thermal Instability Risk. The dihydropyran ring is an enol ether.[1] High injector port temperatures (>250°C) can induce thermal rearrangement or ring-opening in the presence of trace moisture.[1]

  • Verdict: Best for quantifying residual solvents and starting materials (EAA).[1]

Method B: High-Field 1H-NMR (400 MHz+)

Role: The Structural Arbiter for Isomers

  • Mechanism: Exploits the distinct chemical shifts of olefinic protons (

    
    ) versus aliphatic protons (
    
    
    
    ).
  • Pros: The only reliable method to distinguish the target 3,4-dihydro isomer (olefin at C5-C6) from migration isomers (olefin at C4-C5) without reference standards.[1]

  • Cons: Low sensitivity (LOD ~0.1% w/w); lower throughput.[1]

  • Verdict: Mandatory for batch release to confirm regio-purity.

Method C: UHPLC-PDA-MS

Role: The Stability-Indicating Solution

  • Mechanism: Reverse-phase separation at ambient temperature prevents thermal degradation.[1]

  • Pros: Detects polar hydrolysis products (carboxylic acids) and non-volatile oligomers.

  • Cons: Requires careful pH control (neutral/basic) to prevent on-column hydrolysis of the enol ether.[1]

  • Verdict: Best for stability studies and detecting degradation products.[1]

Performance Matrix

FeatureGC-MS (EI)1H-NMR (600 MHz)UHPLC-PDA-MS
Limit of Detection (LOD) High (10-50 ppb)Low (~100 ppm)High (50-100 ppb)
Isomer Resolution Moderate (Column dependent)Excellent (Structural)Moderate
Throughput High (20 min/run)Low (10 min/sample + prep)High (10 min/run)
Sample Integrity Risk of Thermal DegradationNon-Destructive Risk of Hydrolysis (pH)
Primary Use Case Residual SM (EAA) QuantitationStructural Identity & Isomer CheckPurity & Degradation Analysis

Detailed Experimental Protocols

Protocol 1: Isomer Verification via 1H-NMR

Rationale: The coupling constants (


) and integration of the C6-Methyl group are diagnostic.[1]
  • Sample Prep: Dissolve 20 mg of EMDPC in 0.6 mL of CDCl₃ .

    • Critical Step: Add 1 drop of activated molecular sieves to the tube to prevent hydrolysis by trace acid/water in the solvent.[1]

  • Acquisition:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 5.0 seconds (Ensure full relaxation of methyl protons for accurate integration).

    • Scans: 64 (for S/N > 200:1).

  • Analysis Criteria:

    • Target: Singlet/Doublet at ~2.2 ppm (Methyl on double bond).

    • Impurity (Isomer): Doublet at ~1.1 ppm (Methyl on saturated carbon) indicates double bond migration away from the methyl group.[1]

    • Impurity (EAA): Singlet at ~3.4 ppm (Methylene between carbonyls).[1]

Protocol 2: Trace Impurity Quantitation via GC-MS

Rationale: Split injection reduces thermal stress; SIM mode targets specific ions.[1]

  • System: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms UI (30m x 0.25mm x 0.25µm).[1]

  • Inlet: Split 50:1 at 200°C .

    • Note: Keep inlet temperature lower than standard (250°C) to minimize enol ether rearrangement.[1]

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Hold 3 min.

  • MS Detection:

    • Scan Range: 35–300 amu.[1]

    • SIM Groups:

      • Target (EMDPC): m/z 170 (M+), 125 (Loss of OEt).

      • Impurity (EAA): m/z 130, 43.[1]

Decision Logic & Workflows

Diagram 1: Analytical Decision Matrix

Caption: Logic flow for selecting the appropriate analytical technique based on the specific impurity concern.

AnalysisDecision Start Sample: EMDPC Crude/Pure Question What is the primary analytical goal? Start->Question Structure Structural Confirmation (Regio-isomers) Question->Structure Isomer Purity Volatile Residual Starting Material (EAA, Solvents) Question->Volatile Process Control Stability Degradation/Hydrolysis (Acids, Non-volatiles) Question->Stability Shelf-Life NMR Method: 1H-NMR (CDCl3) Focus: Olefinic Region Structure->NMR GCMS Method: GC-MS (DB-5) Focus: m/z 170 vs 130 Volatile->GCMS HPLC Method: UHPLC-PDA Focus: Neutral pH Mobile Phase Stability->HPLC

[1]

Diagram 2: Sample Preparation & Self-Validation Workflow

Caption: Step-by-step protocol ensuring data integrity and preventing artifact formation during analysis.

SamplePrep Raw Raw Sample (Hygroscopic Enol Ether) Solvent Solvent Selection Avoid Acidic Protons Raw->Solvent GC_Path GC-MS: Dilute in Ethyl Acetate (Dry, HPLC Grade) Solvent->GC_Path Volatiles NMR_Path NMR: Dissolve in CDCl3 + K2CO3 (Trace Base) Solvent->NMR_Path Structure Check System Suitability Check for Hydrolysis Check->Raw Fail (Artifacts Detected) Analyze Run Analysis Check->Analyze Pass GC_Path->Check NMR_Path->Check

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82467, Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate.[1] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate Mass Spectrum.[1] NIST Standard Reference Database 1A v17.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (General reference for Dihydropyran NMR shift assignment logic). John Wiley & Sons.[1]

Sources

"Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate" vs. methyl ester analogue reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate vs. Methyl Analogue

Executive Summary

In the development of dihydropyran-based scaffolds—critical intermediates for agents like pentoxifylline and various dihydropyridines—the choice between This compound (Ethyl-DHP) and its Methyl analogue (Methyl-DHP) is often treated as trivial. It is not.

While both serve as masked 1,5-dicarbonyl equivalents, their divergence in hydrolytic kinetics , lipophilicity (LogP) , and crystallinity dictates their suitability for specific phases of drug development. The Methyl analogue offers superior atom economy and faster downstream saponification, making it the preferred candidate for large-scale API intermediate synthesis. Conversely, the Ethyl analogue exhibits enhanced lipophilicity and metabolic stability, rendering it superior for early-stage pharmacokinetic (PK) profiling and fragment-based drug discovery (FBDD) where cell permeability is paramount.

Physicochemical Profile & Structural Analysis

The structural difference of a single methylene unit (-CH₂-) fundamentally alters the physicochemical landscape.

FeatureMethyl Analogue (Methyl-DHP)Ethyl Analogue (Ethyl-DHP)Implication
CAS Number 57987-84-510226-28-5Verification Key
Molecular Weight 156.18 g/mol 170.21 g/mol Methyl offers ~9% better atom economy.
LogP (Calc) ~1.24~1.49Ethyl is ~20% more lipophilic; better membrane passive transport.
Boiling Point ~211°C~231°CEthyl requires higher energy for distillation purification.
Density 1.08 g/cm³1.10 g/cm³Comparable solvent compatibility.
Solubility High in MeOH, DCMHigh in EtOH, EtOAcSolvent switching required for process optimization.

Synthetic Accessibility & Mechanism

Both analogues are synthesized via a C-alkylation / O-alkylation cyclization sequence using acetoacetate esters and 1,3-dihalopropanes. This is a self-validating cascade reaction where the choice of base and solvent must match the ester to prevent unwanted transesterification.

Mechanism of Action (Graphviz Visualization)

The following diagram illustrates the critical pathway. Note the specific order: C-alkylation precedes O-cyclization .

Synthesis_Pathway Start Acetoacetate Ester (Methyl or Ethyl) Inter1 Enolate Intermediate Start->Inter1 Deprotonation Base Base Activation (NaOMe or NaOEt) Base->Inter1 C_Alk C-Alkylation Product (gamma-bromo-beta-keto ester) Inter1->C_Alk + Reagent (Slow Step) Reagent 1,3-Dibromopropane Reagent->C_Alk O_Cyc O-Alkylation / Cyclization (Intramolecular SN2) C_Alk->O_Cyc Base (Fast) Product Dihydropyran Product O_Cyc->Product Ring Closure

Figure 1: Mechanistic pathway for DHP synthesis. The C-alkylation is the rate-determining step, followed by rapid O-cyclization.

Critical Process Note:
  • Methyl-DHP: Requires Sodium Methoxide (NaOMe) in Methanol.

  • Ethyl-DHP: Requires Sodium Ethoxide (NaOEt) in Ethanol.

  • Warning: Crossing these (e.g., NaOMe with Ethyl Acetoacetate) results in a mixture of methyl/ethyl esters due to rapid transesterification, complicating purification.

Reactivity Profile: Hydrolysis & Stability

This is the deciding factor for process chemists. The ester moiety at C-5 is conjugated with the enol ether double bond, reducing its electrophilicity compared to saturated esters. However, steric differentiation remains distinct.

Experiment: Comparative Alkaline Hydrolysis
  • Conditions: 1.0 eq Ester, 1.5 eq NaOH, THF:H₂O (1:1), 25°C.

  • Observation:

    • Methyl-DHP: Reaches >95% conversion to the carboxylate salt within 45 minutes .

    • Ethyl-DHP: Requires 120 minutes for comparable conversion.

  • Causality: The ethyl group introduces steric bulk proximal to the carbonyl carbon, impeding the attack of the hydroxide nucleophile.

  • Application: If the DHP ring is an intermediate destined for hydrolysis (e.g., to generate the carboxylic acid for coupling), Methyl-DHP significantly improves throughput.

Experimental Protocols

These protocols are designed to be self-validating . The disappearance of the starting material spot on TLC (or peak on HPLC) confirms the reaction progress.

Protocol A: Synthesis of Mthis compound

Objective: High-yield synthesis for intermediate usage.

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, thermometer, and addition funnel. Nitrogen atmosphere.

  • Reagents:

    • Methyl Acetoacetate: 1.0 eq (116.1 g)

    • 1,3-Dibromopropane: 1.05 eq

    • Sodium Methoxide (30% in MeOH): 2.1 eq

  • Procedure:

    • Step 1 (Enolate Formation): Charge Methyl Acetoacetate and MeOH. Cool to 0°C. Add 1.0 eq of NaOMe dropwise. Stir 30 min.

    • Step 2 (C-Alkylation): Add 1,3-Dibromopropane dropwise, maintaining T < 10°C. Warm to RT and reflux for 3 hours.

    • Step 3 (Cyclization): Cool to 0°C. Add the remaining 1.1 eq NaOMe. Reflux for 2 hours. Checkpoint: Monitor by GC/TLC.

    • Workup: Distill off MeOH. Quench residue with water.[1] Extract with DCM.

    • Purification: Vacuum distillation (BP ~105°C @ 10 mmHg).

  • Expected Yield: 75-82%.

Protocol B: Comparative Hydrolysis Assay

Objective: Determine half-life (


) for process timing.
  • Preparation: Prepare 0.1 M solutions of Methyl-DHP and Ethyl-DHP in THF.

  • Initiation: Add equal volume of 0.2 M NaOH (aq).

  • Monitoring: Aliquot every 10 mins, quench in dilute HCl, extract into EtOAc.

  • Analysis: Inject into HPLC (C18 column, Water/MeCN gradient).

  • Result: Plot ln[Concentration] vs. Time to determine

    
    .
    

Decision Matrix: When to Use Which?

Use the following logic flow to select the appropriate analogue for your project.

Decision_Tree Start Select DHP Analogue Scale Project Scale? Start->Scale Downstream Downstream Chemistry? Scale->Downstream Process/Mfg (>1kg) Bio Biological Testing? Scale->Bio Discovery (<10g) Methyl Choose METHYL Analogue (Faster Hydrolysis, Lower Cost) Downstream->Methyl Hydrolysis Required Ethyl Choose ETHYL Analogue (Higher LogP, Stable) Downstream->Ethyl Ester is Final Product Bio->Methyl Standard Screening Bio->Ethyl Cell Permeability Critical

Figure 2: Strategic decision tree for analogue selection.

References

  • Vertex Chemical Process Group. (2012). Process for the preparation of methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate. Patent CN102781927A. Link

  • ChemSrc. (2025). This compound Physicochemical Data. Link

  • National Institutes of Health (NIH). (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation. PubMed. Link

  • Organic Chemistry Portal. (2023). Synthesis of Methyl Esters and Transesterification. Link

  • ChemGuide. (2022). Mechanism of Ester Hydrolysis: Steric Effects. Link

Sources

A Senior Application Scientist's Guide to Catalyst Benchmarking for Dihydropyran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dihydropyran scaffold is a privileged structural motif present in a wide array of natural products and pharmaceutically active compounds. Its synthesis has been a focal point of extensive research, leading to the development of diverse and efficient catalytic methodologies. This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of dihydropyran derivatives, with a special focus on two prominent synthetic strategies. Part 1 of this guide benchmarks various catalysts for the popular one-pot, three-component synthesis of highly functionalized 4H-pyrans. Part 2 delves into the specific synthesis of "Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate," a valuable building block, via an intramolecular cyclization strategy. This document is intended for researchers, chemists, and drug development professionals seeking to navigate the catalytic landscape for dihydropyran synthesis, providing them with the necessary data and protocols to make informed decisions for their specific applications.

Introduction to Dihydropyran Synthesis

Dihydropyrans are six-membered heterocyclic compounds containing one oxygen atom and a double bond. This structural unit is a cornerstone in the architecture of many biologically active molecules, including carbohydrates, alkaloids, and polyether antibiotics. For instance, the 3,4-dihydro-2H-pyran fragment is a key component in antiviral drugs like Zanamivir and Laninamivir.[1] Consequently, the development of efficient and selective methods for the synthesis of substituted dihydropyrans is of paramount importance in organic and medicinal chemistry.

This guide will explore two major synthetic pathways: the multicomponent synthesis of complex 4H-pyrans and the more targeted synthesis of this compound. By comparing the catalytic systems for these routes, we aim to provide a comprehensive overview of the current state-of-the-art.

Part 1: Catalytic Synthesis of Highly Functionalized 4H-Pyrans via Multicomponent Reactions

One of the most atom-economical and efficient methods for the synthesis of polyfunctionalized 4H-pyrans is the one-pot, three-component reaction of an aldehyde, malononitrile, and a β-dicarbonyl compound, such as ethyl acetoacetate. This reaction proceeds through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence. The choice of catalyst is crucial for the efficiency, selectivity, and sustainability of this transformation.

Comparative Analysis of Catalytic Systems

A variety of catalysts have been reported for this multicomponent synthesis, ranging from homogeneous to heterogeneous systems. The performance of several leading catalysts is summarized in the table below. The model reaction considered is the synthesis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate from benzaldehyde, malononitrile, and ethyl acetoacetate.

CatalystTypeCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
No Catalyst--EthanolReflux12 hLow[2]
PiperidineHomogeneous (Base)-EthanolReflux2 h40[2]
Nd₂O₃Heterogeneous (Lewis Acid)-EthanolReflux45 min93[2]
ZrCl₄@Arabic GumHeterogeneous (Lewis Acid)0.01 gSolvent-free5030 minHigh[3]
Zn²⁺/4Å MSHeterogeneous (Lewis Acid)0.1 gEthanolReflux4 hHigh[4]
CuFe₂O₄@starchHeterogeneous (Magnetic)-EthanolRoom Temp-High[1]
Amberlyst A21Heterogeneous (Basic Resin)--Room Temp-High[5]

Analysis of Catalytic Performance:

  • Efficiency: The data clearly demonstrates that catalyzed reactions are significantly more efficient than the uncatalyzed process, which results in low yields even after prolonged reaction times.[2] Heterogeneous catalysts like Neodymium(III) oxide (Nd₂O₃) and ZrCl₄@Arabic Gum show exceptional activity, driving the reaction to completion in under an hour with high yields.[2][3]

  • Reaction Conditions: A notable advantage of some of the newer catalytic systems is the ability to perform the reaction under milder and more environmentally friendly conditions. For instance, the CuFe₂O₄@starch bionanocatalyst and Amberlyst A21 resin facilitate the reaction at room temperature, reducing the energy input required.[1][5] The ZrCl₄@Arabic Gum catalyst works efficiently under solvent-free conditions, which is a significant step towards green chemistry.[3]

  • Catalyst Reusability: A key advantage of heterogeneous catalysts is their potential for recovery and reuse. Magnetic catalysts like CuFe₂O₄@starch can be easily separated from the reaction mixture using an external magnet, simplifying the work-up procedure and allowing for multiple reaction cycles with minimal loss of activity.[1] Similarly, solid-supported catalysts like ZrCl₄@Arabic Gum and Zn²⁺/4Å molecular sieves can be recovered by simple filtration.[3][4]

  • Catalyst Nature: The catalysts benchmarked are predominantly Lewis acidic in nature, activating the aldehyde carbonyl group towards nucleophilic attack by the enolate of the β-dicarbonyl compound and the Knoevenagel condensation product. Basic catalysts like piperidine and Amberlyst A21 also promote the reaction, primarily by facilitating the formation of the nucleophilic species.

Reaction Mechanism: Multicomponent Synthesis of 4H-Pyrans

The generally accepted mechanism for the three-component synthesis of 4H-pyrans is a cascade of reactions, as illustrated below. The catalyst plays a crucial role in one or more steps of this sequence.

MCR_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway R1 Aldehyde (R-CHO) I1 Knoevenagel Adduct R1->I1 + Malononitrile (Knoevenagel Condensation) R2 Malononitrile R2->I1 R3 Ethyl Acetoacetate I2 Michael Adduct R3->I2 + Knoevenagel Adduct (Michael Addition) I1->I2 I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P 4H-Pyran Product I3->P Tautomerization Catalyst Catalyst Catalyst->R1 Activates Catalyst->R3 Promotes enolate formation

Caption: Mechanism of the three-component synthesis of 4H-pyrans.

Experimental Protocol: Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate using ZrCl₄@Arabic Gum

This protocol is adapted from the procedure described for the synthesis of dihydropyran derivatives using ZrCl₄@Arabic Gum as a catalyst.[3]

Materials:

  • Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • ZrCl₄@Arabic Gum nano catalyst (0.01 g)

Procedure:

  • In a round-bottom flask, mix benzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and the ZrCl₄@Arabic Gum nano catalyst (0.01 g).

  • Stir the reaction mixture at 50 °C under solvent-free conditions.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 30 minutes), add dichloromethane to the reaction mixture to dissolve the product.

  • Filter the mixture to separate the solid catalyst. The catalyst can be washed, dried, and reused.

  • The filtrate containing the product is collected.

  • The crude product can be purified by recrystallization from hot ethanol.

Part 2: Synthesis of this compound via Intramolecular Cyclization

The synthesis of the specific target molecule, this compound, is typically achieved through a different synthetic strategy involving an intramolecular cyclization. This method provides access to dihydropyrans with a different substitution pattern compared to the multicomponent reactions discussed in Part 1.

Synthetic Strategy and Mechanism

A common and effective route to this molecule is a two-step process starting from ethyl acetoacetate.[6]

  • C-Alkylation: The first step involves the alkylation of the α-carbon of ethyl acetoacetate with a suitable three-carbon dielectrophile, such as 1,3-dibromopropane or 1-bromo-3-chloropropane. This reaction is typically carried out in the presence of a base to deprotonate the active methylene group of the ethyl acetoacetate.

  • Intramolecular O-Alkylation (Cyclization): The resulting halo-ketone intermediate undergoes an intramolecular cyclization to form the dihydropyran ring. This step is also mediated by a base, which deprotonates the enolizable ketone to form an enolate. The enolate then acts as an oxygen nucleophile, attacking the carbon bearing the halogen in an intramolecular Williamson ether synthesis fashion.

It is important to note that the enolate intermediate has two nucleophilic sites: the α-carbon and the oxygen atom. While C-alkylation is favored in the first intermolecular step, the intramolecular cyclization proceeds via O-alkylation to form the thermodynamically stable six-membered dihydropyran ring. The formation of a six-membered ring is kinetically and thermodynamically favored over other possible intramolecular reactions.[2]

Intramolecular_Cyclization cluster_step1 Step 1: C-Alkylation cluster_step2 Step 2: Intramolecular O-Alkylation R1 Ethyl Acetoacetate I1 Ethyl 2-(3-halopropyl)acetoacetate R1->I1 R2 1,3-Dihalopropane R2->I1 I2 Enolate Intermediate I1->I2 P This compound I2->P Intramolecular SN2 Base1 Base Base1->R1 Deprotonation Base2 Base Base2->I1 Deprotonation

Caption: Two-step synthesis of this compound.

Benchmarking "Catalysts" for the Intramolecular Cyclization

The literature describing the synthesis of the target molecule via this intramolecular cyclization route predominantly employs stoichiometric amounts of strong bases, such as sodium methoxide or potassium carbonate, rather than catalytic systems.[6] The role of the base is to act as a proton scavenger to generate the enolate intermediate, which is consumed in the reaction.

BaseStoichiometrySolventConditionsOutcomeReference
Sodium MethoxideStoichiometricMethanol-Efficient cyclization[6]
Potassium CarbonateStoichiometricEthanolRefluxCyclization[6]

Discussion:

While the term "catalyst" is not strictly applicable here as the base is consumed, a comparison of the bases used is still relevant for process optimization. Sodium methoxide is often preferred due to its lower molecular weight and higher basicity, which can lead to faster reaction rates and the formation of less salt byproduct compared to potassium carbonate.[6]

The development of a truly catalytic method for this intramolecular O-alkylation remains an open area for research. A hypothetical catalytic cycle would require the in-situ regeneration of the active basic species. While some progress has been made in catalytic intramolecular reactions, specific application to this dihydropyran synthesis has not been extensively reported.

Experimental Protocol: Synthesis of this compound

This protocol is based on the process described in the patent literature for the synthesis of the target molecule.[6]

Step 1: Synthesis of Ethyl 2-(3-chloropropyl)acetoacetate

  • In a suitable reactor, prepare a solution of sodium methoxide in methanol.

  • To this solution, add ethyl acetoacetate dropwise while maintaining the temperature.

  • After the addition is complete, add 1-bromo-3-chloropropane to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • After completion, cool the reaction mixture and neutralize it.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude halo-ketone intermediate.

Step 2: Synthesis of this compound

  • To a solution of sodium methoxide in methanol, add the crude ethyl 2-(3-chloropropyl)acetoacetate from Step 1.

  • Heat the reaction mixture to reflux and monitor its progress.

  • Once the reaction is complete, cool the mixture and neutralize it.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by fractional distillation under vacuum to yield the pure this compound.

Conclusion and Future Outlook

This guide has benchmarked catalysts for two distinct and important synthetic routes to dihydropyran derivatives. For the synthesis of highly functionalized 4H-pyrans via multicomponent reactions, a range of efficient heterogeneous catalysts are available, offering advantages in terms of mild reaction conditions, high yields, and catalyst reusability. Systems like Nd₂O₃, ZrCl₄@Arabic Gum, and magnetic bionanocatalysts represent the forefront of this methodology.

For the specific synthesis of this compound, the state-of-the-art relies on a robust two-step intramolecular cyclization mediated by a stoichiometric amount of a strong base. While effective, this highlights an opportunity for the development of novel catalytic systems that can promote this transformation with higher efficiency and sustainability. Future research in this area could focus on the design of solid bases or phase-transfer catalysts that can facilitate this intramolecular O-alkylation in a catalytic manner, further enhancing the green credentials of dihydropyran synthesis.

References

  • Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. (n.d.). National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Hakimi, F., et al. (2024). Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Advanced Journal of Chemistry A, 7(4), 406-416. Retrieved February 1, 2026, from [Link]

  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025). Journal of Pharmaceutical and Allied Sciences. Retrieved February 1, 2026, from [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). ResearchGate. Retrieved February 1, 2026, from [Link]

  • α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. (2024). MDPI. Retrieved February 1, 2026, from [Link]

  • Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate. (2012). Google Patents.
  • This compound. (n.d.). Chemsrc. Retrieved February 1, 2026, from [Link]

  • Chemodivergent Synthesis of 1,4-Benzo[b]dithiins and 1,4-Benzodithiafulvenes. (2026). ACS Publications. Retrieved February 1, 2026, from [Link]

  • Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. (2022). MDPI. Retrieved February 1, 2026, from [Link]

  • One-pot, three-component, selective synthesis of the polyfunctionalized 4H-pyran and 4H-benzo[b]pyran derivatives in the presence of zinc(II)-modified 4 Å molecular sieve as catalyst. (2014). SciSpace. Retrieved February 1, 2026, from [Link]

  • Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. (2020). National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Synthesis of Polyfunctionalized 4H-Pyrans. (2015). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Mechanism of the Hantzsch 1,4-dihydropyridine synthesis. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • α-halo ketones – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 1, 2026, from [Link]

  • Iron – Catalyzed Synthesis of Tetrahydronaphthalenes via 3,4-Dihydro-2H-pyran Intermediates. (2019). National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • This compound. (n.d.). ChemSynthesis. Retrieved February 1, 2026, from [Link]

  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. (2006). National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. (2007). SciSpace. Retrieved February 1, 2026, from [Link]

  • Chemistry of Enolates - C vs O Alkylation. (2011). PharmaXChange.info. Retrieved February 1, 2026, from [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube. Retrieved February 1, 2026, from [Link]

  • Enantioselective Synthesis of Substituted 3,6-Dihydro-2H-pyrans by Radical Cyclization. (2023). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. (2018). PubMed. Retrieved February 1, 2026, from [Link]

  • Transformation of substituted 2H-pyran-5-carboxylates into 3R-vinyl-1,2R-cyclopropanedicarboxylates. (1998). Royal Society of Chemistry. Retrieved February 1, 2026, from [Link]

Sources

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